DTPA-tetra(tBu)ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101094 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-83-4 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of DTPA-tetra(tBu)ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for DTPA-tetra(tBu)ester (Diethylenetriamine-N,N,N'',N''-tetra-tert-butyl acetate-N'-acetic acid), a critical bifunctional chelator in the development of radiopharmaceuticals and contrast agents. The synthesis involves a multi-step process beginning with the commercially available starting material, diethylenetriamine. The pathway is designed to selectively introduce four tert-butyl ester protected acetate groups onto the primary amines and one acetic acid group onto the secondary amine.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a five-step sequence. This pathway involves initial protection of the primary amines, followed by sequential alkylation of the secondary and primary amines, and concluding with a selective deprotection to yield the final product.
An In-Depth Technical Guide to DTPA-tetra(tBu)ester: Properties, Bioconjugation, and Application in Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals. This document details its chemical and physical properties, provides in-depth experimental protocols for its conjugation and radiolabeling, and presents quantitative data to support these methodologies.
Core Properties of this compound
This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as tert-butyl esters. This protection strategy allows for the selective use of the single free carboxylic acid for covalent linkage to biomolecules, such as peptides and antibodies. The remaining protected carboxyl groups can be deprotected post-conjugation to enable efficient chelation of various radionuclides.
| Property | Value | Reference |
| Molecular Formula | C30H55N3O10 | [1][2][3] |
| Molecular Weight | 617.77 g/mol | [1][2][4] |
| Appearance | Colorless to yellowish oil | [2] |
| Primary Application | Bifunctional chelator for bioconjugation | [4] |
| Storage Conditions | -20°C for 1 month, -80°C for 6 months (protect from light) | [4] |
Experimental Protocols
The use of this compound and its analogs in creating radiolabeled biomolecules involves a multi-step process, including conjugation to a targeting molecule, purification, and subsequent radiolabeling. Below are detailed methodologies for these key experiments.
Protocol 1: Solid-Phase Peptide Synthesis and Conjugation with a Monoreactive DTPA Derivative
This protocol describes the high-yield synthesis of a DTPA-conjugated peptide on a solid support, utilizing a monoreactive DTPA derivative with four protected tert-butyl ester groups.
Materials:
-
Fmoc-protected amino acids
-
2-chlorotrityl chloride resin
-
Monoreactive DTPA with four tert-butyl ester protected carboxylates (mDTPA)
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Iodine
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system
Methodology:
-
Peptide Synthesis: The desired peptide is synthesized on the 2-chlorotrityl chloride resin using standard Fmoc solid-phase peptide synthesis chemistry.
-
DTPA Conjugation: Following the final amino acid coupling and Fmoc deprotection, the mDTPA is coupled to the N-terminal α-amine group of the resin-bound peptide. The coupling reaction is mediated by DIC and HOBt.
-
Deprotection and Cleavage: The peptide-DTPA conjugate is cleaved from the resin, and the tert-butyl ester protecting groups on the DTPA and amino acid side chains are removed simultaneously by treatment with a cleavage cocktail of TFA and thioanisole.
-
Oxidation and Purification: If the peptide contains cysteine residues requiring a disulfide bridge, an oxidation step using iodine is performed. The crude DTPA-peptide conjugate is then purified by RP-HPLC.
Quantitative Analysis:
| Parameter | Result |
| Overall Synthesis Yield | 31.8% |
| Radiochemical Yield (with 111In) | >95% |
Protocol 2: Antibody Conjugation with a DTPA Anhydride Analog and Subsequent Radiolabeling
This protocol details the conjugation of a DTPA analog to an antibody and its subsequent radiolabeling with a metallic radionuclide. While this protocol uses the cyclic anhydride of DTPA (cDTPAA), the general principles are applicable to other activated forms of DTPA.
Materials:
-
Monoclonal antibody (mAb) or F(ab')2 fragments (at a concentration of at least 10 mg/mL)
-
Cyclic DTPA dianhydride (cDTPAA)
-
Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bicarbonate buffer, pH 8.2
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Radionuclide solution (e.g., 111InCl3, 90YCl3, 99mTc-pertechnetate)
-
Appropriate buffers for radiolabeling (e.g., acetate buffer, pH 4-6)
Methodology:
-
Antibody Preparation: The antibody solution is prepared in a suitable buffer, such as bicarbonate buffer at pH 8.2, to facilitate the acylation reaction.
-
Conjugation Reaction: A solution of cDTPAA in DMSO is added to the antibody solution. A molar ratio of cDTPAA to the antibody of 5:1 is often optimal. The reaction is allowed to proceed for a short duration, typically around 1 minute at room temperature.
-
Purification of the Conjugate: The DTPA-conjugated antibody is purified from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography column equilibrated with PBS.
-
Radiolabeling: The purified DTPA-antibody conjugate is incubated with the desired radionuclide in an appropriate buffer. The optimal pH for radiolabeling with many metallic radionuclides is in the range of 4-6.
-
Quality Control: The radiolabeled antibody is analyzed for radiochemical purity using methods such as thin-layer chromatography (TLC) or HPLC. The immunoreactivity of the final product should also be assessed.
Quantitative Analysis of Antibody Conjugation:
| Parameter | Condition | Result |
| DTPA molecules per F(ab')2 | cDTPAA:F(ab')2 molar ratio of 5:1 | 1.8 - 2.2 |
| Coupling Efficiency | cDTPAA:F(ab')2 molar ratio of 5:1 | 37% - 44% |
| Radiolabeling Efficiency (with 111In) | 3 mCi/1 mg protein | 95% ± 3% |
| Retention of Immunoreactivity | cDTPAA:F(ab')2 molar ratio of 5:1 | Complete |
Visualized Workflows
The following diagrams illustrate the key processes involved in the preparation of radiolabeled biomolecules using this compound and its analogs.
Caption: Workflow for Solid-Phase Synthesis and Radiolabeling of a DTPA-Peptide Conjugate.
Caption: General Workflow for Antibody-DTPA Conjugation and Radiolabeling.
References
- 1. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of DTPA-tetra(tBu)ester: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a detailed overview of the solubility characteristics of Diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a critical bifunctional chelator in drug development and scientific research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a comprehensive experimental protocol for solubility determination, and visualizes the workflow for clarity and reproducibility.
This compound is instrumental in the conjugation of peptides and radionuclides for applications such as tumor pre-targeting.[1] A thorough understanding of its solubility is paramount for the design and execution of experiments, ensuring the integrity and efficacy of resulting conjugates.
Quantitative Solubility Data
| Solvent System | Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 161.87 mM | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.05 mM | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 4.05 mM | [1] |
Note: The "≥" symbol indicates that the saturation point was not reached in these experiments, and the actual solubility may be higher.[1]
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a widely accepted and reliable technique.[2] The following protocol provides a standardized procedure for determining the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, ethanol, chloroform, etc.)
-
Sealed vials or flasks
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be visually apparent.
-
Place the sealed container in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the suspension at a high speed.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[2]
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[2]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
This guide provides a foundational understanding of the solubility of this compound. For applications requiring solubility data in novel solvent systems, the provided experimental protocol offers a robust methodology for generating reliable and reproducible results.
References
DTPA-tetra(tBu)ester: A Technical Guide to its Application in Biochemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Diethylenetriaminepentaacetic acid-tetra(tBu)ester (DTPA-tetra(tBu)ester), a critical reagent in modern biochemistry and therapeutic agent development. We will cover its fundamental role as a precursor for bifunctional chelators, its application in bioconjugation and radiolabeling, and provide detailed protocols and quantitative data for its use in the laboratory.
Core Concepts: The Role of this compound
This compound is a derivative of the potent metal chelator Diethylenetriaminepentaacetic acid (DTPA). In this modified form, four of the five carboxylic acid groups are protected as tert-butyl (tBu) esters. This chemical protection is the key to its primary function: to serve as a monoreactive synthetic intermediate .
The unprotected, single carboxylic acid provides a reactive handle for covalent attachment to biomolecules, such as antibodies, peptides, or nanoparticles. The bulky tert-butyl ester groups serve two main purposes:
-
They prevent the four protected carboxylates from participating in the conjugation reaction. This avoids undesirable side reactions like intra- and intermolecular cross-linking of the target biomolecule, a common issue with reagents like cyclic DTPA anhydride.[1][2]
-
They render the DTPA core inactive in terms of metal chelation until they are removed.
This strategy allows for a controlled, stepwise synthesis of a bifunctional chelator (BFC) conjugate. The BFC is a molecule with two distinct functions: one part binds to a biological target, and the other part securely holds a metal ion.[3][4] Once conjugated to the biomolecule, the tBu esters are removed (deprotection), exposing the four carboxylate arms and activating the powerful metal-chelating pocket of the DTPA moiety. This activated conjugate is then ready to be complexed with a metal ion, most commonly a radionuclide for imaging or therapeutic applications.[5][6][7][8][9]
The Workflow: From Precursor to Radiolabeled Bioconjugate
The use of this compound follows a logical three-stage workflow. This process ensures that the chelator is attached to the correct molecule before it becomes active, maximizing the efficiency and specificity of the final product.
Quantitative Data for Experimental Design
Successful implementation of this workflow requires an understanding of the underlying chemical properties. The stability of the final metal-DTPA complex is paramount for in vivo applications, as dissociation of the radionuclide can lead to off-target toxicity.
Table 1: Stability Constants of DTPA with Medically Relevant Metal Ions
The stability constant (Log K) quantifies the strength of the bond between the chelator and the metal ion. A higher Log K value indicates a more stable complex.[10] The data below pertains to the fully deprotected DTPA chelator.
| Metal Ion | Charge | Log K Value | Primary Application |
| Indium (In³⁺) | +3 | 29.0 | SPECT Imaging |
| Yttrium (Y³⁺) | +3 | 22.0 | Radiotherapy |
| Lutetium (Lu³⁺) | +3 | 22.4 | Radiotherapy |
| Gallium (Ga³⁺) | +3 | 23.0 | PET Imaging |
| Gadolinium (Gd³⁺) | +3 | 22.5 | MRI Contrast Agent |
| Copper (Cu²⁺) | +2 | 21.0 | PET Imaging |
| Lead (Pb²⁺) | +2 | 18.8 | Decorporation Agent |
| Zinc (Zn²⁺) | +2 | 18.3 | N/A (Endogenous Metal) |
Data compiled from multiple sources.[10][11][12][13] Values can vary slightly based on experimental conditions (pH, ionic strength).
Detailed Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a radiolabeled antibody. Researchers must optimize these conditions for their specific biomolecule and radionuclide.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the coupling of the chelator precursor to lysine residues on an antibody via amide bond formation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.2). Buffer must be amine-free (e.g., no Tris).
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification.
Methodology:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2).
-
Activation of this compound:
-
In a separate microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (DTPA:EDC:NHS) is recommended. The total molar excess of this activation mix relative to the antibody will determine the final number of chelators per antibody and must be optimized (start with a 20-fold molar excess).
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated DTPA-NHS ester solution directly to the antibody solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting SEC column, eluting with a suitable storage buffer (e.g., 0.1 M sodium citrate, pH 5.5).
-
Collect the protein fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Protocol 2: Deprotection of tert-Butyl Esters
This step activates the chelating function of the conjugated DTPA. Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Lyophilized DTPA(tBu)ester-Antibody conjugate
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, optional)
-
Nitrogen gas stream
-
Buffer for reconstitution (e.g., 0.1 M sodium citrate, pH 5.5)
Methodology:
-
Place the lyophilized conjugate in a glass vial.
-
Add cold (0°C) anhydrous TFA to the vial. If the conjugate is difficult to dissolve, a small amount of DCM can be added. A common solution is 95% TFA.
-
Incubate the reaction for 30-60 minutes at room temperature. The tBu cations formed are scavenged by TFA to form isobutylene gas.[14]
-
Remove the TFA by evaporation under a gentle stream of nitrogen gas. This step is critical and should be continued until the sample is completely dry.
-
Reconstitute the deprotected, active DTPA-Antibody conjugate in a metal-free buffer (e.g., 0.1 M sodium citrate) to the desired concentration. The conjugate is now ready for radiolabeling.
Protocol 3: Radiolabeling with Indium-111
This protocol describes the final complexation of the activated conjugate with a radionuclide.
Materials:
-
Active DTPA-Antibody conjugate in metal-free buffer (e.g., 0.1 M sodium citrate, pH 5.5)
-
¹¹¹InCl₃ solution in dilute HCl
-
Sterile, metal-free reaction vials
-
Instant thin-layer chromatography (ITLC) strips for quality control
Methodology:
-
In a sterile vial, add the required volume of the DTPA-Antibody conjugate solution.
-
Carefully add the ¹¹¹InCl₃ solution to the conjugate. The final pH of the reaction mixture should be between 5.0 and 6.0 for optimal labeling.
-
Incubate for 30-60 minutes at room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate).
-
In this system, the radiolabeled antibody remains at the origin, while free ¹¹¹In-citrate moves with the solvent front.
-
Scan the strip using a radio-TLC scanner to calculate the percentage of radioactivity at the origin. An RCP of >95% is typically required for clinical applications.
-
-
If necessary, the final product can be purified from any remaining free radionuclide using a size-exclusion column.
Concluding Remarks
This compound is an essential building block for the development of targeted radiopharmaceuticals and other metal-binding bioconjugates. Its protected, monoreactive nature enables a controlled and specific conjugation to sensitive biomolecules, avoiding the pitfalls of more reactive bifunctional chelators. By following a logical workflow of conjugation, deprotection, and metal complexation, researchers can create highly specific and stable agents for advanced diagnostic imaging and targeted radiotherapy. The quantitative data and protocols provided herein serve as a comprehensive starting point for the integration of this versatile tool into novel research and development pipelines.
References
- 1. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 180152-83-4 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Gatekeepers of Reactivity: A Technical Guide to the Role of Tert-butyl Esters in Bifunctional Chelators
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical role of tert-butyl esters in the synthesis and application of bifunctional chelators for targeted radiopharmaceuticals and other advanced therapeutics.
In the intricate world of drug development, particularly in the burgeoning field of theranostics, the precise control of molecular interactions is paramount. Bifunctional chelators, the molecular bridges that link targeting biomolecules to metallic radionuclides, are central to the design of targeted radiopharmaceuticals. A key strategy in the synthesis of these vital components is the use of protecting groups, with tert-butyl esters emerging as a cornerstone for managing carboxylic acid reactivity. This technical guide delves into the indispensable role of tert-butyl esters, providing a detailed overview of their application, quantitative data on their performance, and explicit experimental protocols.
The Core Principle: Temporary Guardians of Reactivity
Bifunctional chelators possess two key functionalities: a chelating moiety for securely binding a metal ion and a reactive functional group for covalent conjugation to a biomolecule, such as a peptide or antibody. The carboxylic acid groups within the chelator are essential for metal coordination. However, their inherent reactivity can interfere with the selective conjugation to the biomolecule. Tert-butyl esters serve as temporary "gatekeepers," masking the carboxylic acid groups to prevent unwanted side reactions during the conjugation process.[1][2]
The use of tert-butyl esters is particularly prominent in the synthesis of widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. The commercially available DOTA-tris(t-Bu ester) is a foundational reagent in the development of targeted radiopharmaceuticals.[1][3][4] This strategic protection allows for the specific activation of the single unprotected carboxylic acid for conjugation, ensuring a homogenous and well-defined product.
Quantitative Insights: A Comparative Look at Synthesis and Performance
The efficiency of bifunctional chelator synthesis is significantly impacted by the chosen synthetic route and the use of protecting groups. The following tables summarize key quantitative data from various studies, highlighting yields, purity, and performance metrics associated with the use of tert-butyl esters.
| Synthesis Method | Product | Overall Yield | Purity | Reference |
| Solid-Phase Synthesis from Cyclen | DOTA-Bombesin Peptides | Up to 40% | High (unspecified) | [5] |
| Two-Step Solution-Phase Synthesis | DOTA-tris(t-Bu ester) | 92% | High (unspecified) | [6] |
| Solid-Phase Peptide Synthesis | DOTA-TATE | 62.6% | ≥99% | [7] |
| Solid-Phase Peptide Synthesis | DOTA-GA-TATE | 46% | High (unspecified) | [7] |
| Solid-Phase Peptide Synthesis | R-NODA-GA-TATE | 36% | High (unspecified) | [7] |
| Solid-Phase Peptide Synthesis | CB-DO2A-GA-TATE | 18% | >93% | [7] |
Table 1: Synthesis Yields of Bifunctional Chelators and Conjugates Utilizing Tert-butyl Ester Protection.
| Radiopharmaceutical | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Specific Activity | Reference |
| [68Ga]Ga-Pentixafor | 84.4% ± 0.9% | >98% | 37.7 ± 1.8 MBq/nmol | [8] |
| [68Ga]Ga-FAPI-4 | 85.5% ± 1.4% | >98% | 38.1 ± 1.5 MBq/nmol | [8] |
| [68Ga]Ga-DOTATATE | 84.4% ± 1.2% | 99.1% ± 0.3% | 44.0 ± 0.9 MBq/nmol | [8] |
| [68Ga]Ga-DOTATATE | >90% | >99% | 1200-1850 MBq/nM | [9] |
| [177Lu]DOTA-A9 | >98% | >98% | 30 ± 5 GBq/µmol | [10] |
| [177Lu]DOTA-PEG4-A9 | >98% | >98% | 30 ± 5 GBq/µmol | [10] |
Table 2: Radiolabeling Performance of Bifunctional Chelator Conjugates Synthesized Using Tert-butyl Ester Precursors.
| Radiopharmaceutical | Condition | Stability (Intact Radiocomplex) | Time Point | Reference |
| [68Ga]Ga-Pentixafor | Saline at 25°C | 98.9% ± 0.4% | 4 hours | [8] |
| [68Ga]Ga-DOTATATE | Saline at 25°C | 98.9% ± 0.3% | 4 hours | [8] |
| [68Ga]Ga-FAPI-4 | Saline at 25°C | 98.8% ± 0.2% | 4 hours | [8] |
| [18F]AlF-3-p-C-NETA | PBS | 94.4% ± 0.3% | 240 minutes | [11] |
| [18F]AlF-3-p-C-NETA | Human Serum | 92.4% ± 1.2% | 240 minutes | [11] |
| [177Lu]Lu-3p-C-NETA | PBS | Excellent | 24 hours | [11] |
| [177Lu]Lu-3p-C-NETA | Human Serum | Excellent | 24 hours | [11] |
Table 3: In Vitro Stability of Radiopharmaceuticals Derived from Bifunctional Chelators.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for key experiments involving tert-butyl ester-protected bifunctional chelators.
Protocol 1: Solid-Phase Synthesis of a DOTA-Peptide Conjugate
This protocol outlines the synthesis of a DOTA-conjugated peptide on a solid support, a common method for producing targeted radiopharmaceutical precursors.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DOTA-tris(tBu)ester
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF.
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
-
DOTA Conjugation: After the final amino acid coupling and Fmoc deprotection, dissolve DOTA-tris(tBu)ester (1.5 equivalents), HBTU (1.45 equivalents), and DIPEA (3 equivalents) in DMF. Add the solution to the resin and agitate for 4 hours.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM, and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DOTA moiety and any acid-labile side-chain protecting groups on the amino acids.[7]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage of Tert-butyl Esters from a Purified Chelator-Conjugate
This protocol details the removal of tert-butyl ester protecting groups from a purified bifunctional chelator-biomolecule conjugate.
Materials:
-
Purified tert-butyl ester-protected chelator-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the purified tert-butyl ester-protected conjugate in DCM.
-
TFA Treatment: Add an equal volume of TFA to the solution. The final concentration of TFA should be approximately 50%.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection reaction by HPLC or mass spectrometry to ensure complete removal of all tert-butyl groups.
-
Product Isolation: Remove the TFA and DCM under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.
Protocol 3: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
This protocol describes the labeling of a deprotected DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68.
Materials:
-
Deprotected DOTA-peptide conjugate
-
68GaCl3 in 0.05 M HCl (from a 68Ge/68Ga generator)
-
Sodium acetate buffer (0.2 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
Procedure:
-
Preparation: In a sterile vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with sodium acetate buffer.
-
Radiolabeling Reaction: Add the 68GaCl3 solution to the vial. Heat the reaction mixture at 95°C for 5-10 minutes.[9]
-
Purification: Cool the reaction mixture and pass it through a pre-conditioned C18 Sep-Pak cartridge. The 68Ga-DOTA-peptide will be retained on the cartridge.
-
Elution: Wash the cartridge with sterile water to remove any unreacted 68Ga. Elute the final radiolabeled product with a small volume of 50% ethanol in sterile water.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC and/or radio-TLC.
Visualizing the Core Concepts
To further elucidate the intricate processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: A streamlined workflow for the synthesis of a 68Ga-labeled DOTA-peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. DOTA-tris(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]
- 10. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Core Mechanism of DTPA as a Chelating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely utilized in medicine and industry for its ability to form stable, soluble complexes with a variety of metal ions. This technical guide provides an in-depth exploration of the mechanism of action of DTPA, focusing on its coordination chemistry, therapeutic applications in heavy metal and radionuclide decorporation, and its role in diagnostic imaging. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DTPA's properties and applications.
Mechanism of Action: The Chelation Process
The primary mechanism of action for DTPA is chelation, a process involving the formation of multiple coordinate bonds between a single metal ion and a polydentate ligand. DTPA is an aminopolycarboxylic acid with a diethylenetriamine backbone and five carboxymethyl groups, providing up to eight potential donor atoms (three nitrogen atoms and five carboxylate groups) for coordination with a metal ion.[1] This multidentate nature allows DTPA to wrap around a metal ion, forming a highly stable, water-soluble complex.[2]
The general chelation reaction can be represented as:
Metal Ion + DTPA ↔ [Metal-DTPA] Complex
The stability of the resulting [Metal-DTPA] complex is a critical factor in its efficacy. This stability is quantified by the stability constant (log K), with higher values indicating a more stable complex. DTPA generally forms more stable complexes with metal ions compared to other common chelating agents like EDTA, which is attributed to its higher denticity.[3]
Two primary forms of DTPA are used in clinical practice: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[4] The therapeutic action of these forms involves an exchange mechanism. Ca-DTPA and Zn-DTPA readily exchange their calcium or zinc ion for a metal ion that forms a more stable complex with the DTPA ligand.[5][6] This is particularly effective for heavy metals and transuranic radionuclides, which have a higher affinity for DTPA than calcium or zinc.
Quantitative Data
Stability Constants of Metal-DTPA Complexes
The stability constant (log K) is a measure of the strength of the interaction between DTPA and a metal ion. The higher the log K value, the more tightly the metal is bound. The following table summarizes the stability constants for DTPA with various metal ions.
| Metal Ion | Log K Value | Reference |
| Gadolinium (Gd³⁺) | 22.46 | [7] |
| Plutonium (Pu⁴⁺) | 28.9 | |
| Americium (Am³⁺) | 22.9 | [8] |
| Curium (Cm³⁺) | 23.1 | [8] |
| Lead (Pb²⁺) | 18.7 | [3] |
| Cadmium (Cd²⁺) | 19.3 | [9] |
| Mercury (Hg²⁺) | 27.0 | [9] |
| Zinc (Zn²⁺) | 18.3 | [9] |
| Manganese (Mn²⁺) | 15.6 | [3] |
| Calcium (Ca²⁺) | 10.8 | |
| Magnesium (Mg²⁺) | 9.3 | [10] |
Pharmacokinetic Parameters of Ca-DTPA and Zn-DTPA
The pharmacokinetic properties of DTPA are crucial for its clinical efficacy. DTPA is poorly absorbed orally and is therefore administered intravenously or via nebulizer for inhalation.[6][11] It is rapidly distributed in the extracellular fluid and does not significantly penetrate cell membranes.[6] The primary route of elimination for both DTPA and its metal complexes is renal excretion through glomerular filtration.[12]
| Parameter | Ca-DTPA | Zn-DTPA | Reference |
| Administration | Intravenous, Inhalation | Intravenous, Inhalation | [6][13] |
| Plasma Half-life | 20-60 minutes | 20-60 minutes | [6] |
| Distribution | Extracellular fluid | Extracellular fluid | [6] |
| Protein Binding | Minimal (~1%) | Minimal | [14] |
| Metabolism | Minimal | Minimal | [5] |
| Excretion | >99% in urine within 24 hours | >99% in urine within 24 hours | [5][13] |
| Oral Bioavailability | ~5% | Not specified | [14] |
| Lung Absorption (Inhalation) | ~20% | Not specified | [13] |
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the stability constants of metal-ligand complexes.[2][15]
Objective: To determine the stability constant (log K) of a metal-DTPA complex.
Materials:
-
pH meter with a combination glass electrode (resolution of 0.1 mV)
-
Temperature-controlled titration vessel (e.g., double-walled flask)
-
Calibrated burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
DTPA solution of known concentration
-
Metal salt solution of known concentration (e.g., metal chloride or nitrate)
-
Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or NaClO₄)
-
High-purity water
-
Inert gas (e.g., argon or nitrogen) to blanket the solution and prevent CO₂ absorption
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For more accurate results, perform a strong acid-strong base titration to determine the electrode parameters (E₀ and slope).[2]
-
Solution Preparation: In the titration vessel, prepare a solution containing a known concentration of the metal ion and DTPA in a specific molar ratio (e.g., 1:1 or 1:2) in the presence of the inert salt to maintain constant ionic strength. The initial solution should be acidified with a known amount of strong acid to a low pH (e.g., pH 2-3) to ensure that the DTPA is fully protonated.[2][15]
-
Titration: Titrate the solution with the standardized strong base. Record the volume of titrant added and the corresponding pH or potential reading at regular intervals. Allow the system to reach equilibrium after each addition of the titrant.[2]
-
Data Analysis:
-
Plot the titration curve (pH vs. volume of base added).
-
Calculate the protonation constants of DTPA by titrating a solution of DTPA in the absence of the metal ion.
-
Using a suitable software program (e.g., HYPERQUAD, PSEQUAD), perform a non-linear least-squares analysis of the titration data to refine the protonation constants and calculate the stability constant(s) of the metal-DTPA complex(es).[1] The program fits the experimental data to a model that includes all relevant equilibria (protonation of the ligand, metal hydrolysis, and complex formation).
-
In Vivo Efficacy of DTPA for Radionuclide Decorporation in a Rat Model
This protocol describes a general method for evaluating the efficacy of DTPA in promoting the excretion of a radionuclide from a rat model.[16][17]
Objective: To assess the in vivo efficacy of Ca-DTPA and Zn-DTPA in decorporating a specific radionuclide (e.g., Americium-241).
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
Radionuclide solution (e.g., ²⁴¹Am-citrate or ²⁴¹Am(NO₃)₃) of known activity
-
Ca-DTPA and Zn-DTPA solutions for injection (sterile, pharmaceutical grade)
-
Vehicle control (e.g., sterile saline)
-
Metabolic cages for separate collection of urine and feces
-
Gamma counter or other appropriate radiation detection instrument
-
Anesthetic for terminal procedures
-
Dissection tools
Procedure:
-
Acclimation: Acclimate the rats to the laboratory conditions and metabolic cages for a specified period before the experiment.
-
Contamination: Administer a known amount of the radionuclide solution to each rat via a relevant route of exposure (e.g., intravenous, intramuscular, or inhalation).[16][18]
-
Treatment Groups: Divide the animals into treatment groups (e.g., n=5-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Ca-DTPA (e.g., 30 µmol/kg)
-
Group 3: Zn-DTPA (e.g., 30 µmol/kg)
-
-
DTPA Administration: At a specified time post-contamination (e.g., 1 hour, 24 hours), administer the respective treatments intravenously.[16]
-
Sample Collection: House the rats in metabolic cages and collect urine and feces daily for a set period (e.g., 7 days).[16]
-
Biodistribution: At the end of the collection period, euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, skeleton).[17]
-
Radioactivity Measurement: Measure the radioactivity in the collected urine, feces, and dissected tissues using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the administered dose excreted in urine and feces for each group.
-
Determine the percentage of the administered dose retained in the major organs and the total body burden.
-
Statistically compare the excretion and retention data between the treatment groups and the control group to evaluate the decorporation efficacy of Ca-DTPA and Zn-DTPA.
-
Visualizations
Chelation Mechanism of DTPA
Caption: Formation of a stable, water-soluble [Metal-DTPA] complex.
Workflow of DTPA Chelation Therapy
Caption: The therapeutic workflow of DTPA from administration to excretion.
Signaling Pathways Disrupted by Gadolinium and Targeted by DTPA
Free gadolinium (Gd³⁺) can interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii.[19][20] DTPA chelation prevents this interference.
Caption: DTPA prevents Gd³⁺ interference with Ca²⁺ signaling.
Cellular Uptake and Toxicity of Plutonium and the Role of DTPA
Plutonium can enter cells via iron transport pathways, such as through the transferrin receptor, and can also be transported by siderocalin.[21][22] DTPA primarily acts extracellularly to prevent this uptake.
Caption: DTPA chelates extracellular plutonium, preventing cellular uptake and toxicity.
Conclusion
DTPA is a highly effective chelating agent with a well-established mechanism of action. Its high affinity for a wide range of metal ions, particularly heavy metals and radionuclides, makes it an invaluable tool in the treatment of metal poisoning and internal radioactive contamination. The formation of stable, water-soluble complexes facilitates the rapid excretion of toxic metals from the body. A thorough understanding of its coordination chemistry, pharmacokinetic properties, and the cellular mechanisms of the metals it targets is essential for its optimal use in clinical and research settings. This guide provides a foundational technical overview to support further investigation and application of DTPA in drug development and scientific research.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. researchgate.net [researchgate.net]
- 4. irpa.net [irpa.net]
- 5. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. [PDF] Radiation-induced signaling pathways that promote cancer cell survival (Review) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. irpa.net [irpa.net]
- 13. orise.orau.gov [orise.orau.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ijsart.com [ijsart.com]
- 16. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. An iron-dependent and transferrin-mediated cellular uptake pathway for plutonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciencedaily.com [sciencedaily.com]
Stability of DTPA-tetra(tBu)ester at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Diethylenetriaminepentaacetic acid tetra(t-butyl)ester (DTPA-tetra(tBu)ester), a critical bifunctional chelator used in drug development and molecular imaging. The stability of this compound, particularly at room temperature, is a crucial factor for its successful storage, handling, and application in conjugating radionuclides to targeting biomolecules. This document summarizes the available data on its stability, outlines detailed experimental protocols for stability assessment, and visualizes key chemical and procedural pathways.
Core Concepts: Understanding the Stability Profile
This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as t-butyl esters. This protection allows for selective modification of the remaining free carboxylic acid, enabling covalent attachment to peptides, antibodies, and other targeting vectors. The stability of the t-butyl ester groups is paramount, as their premature cleavage can lead to undesired cross-linking reactions and failure to conjugate the metal chelate effectively.
Quantitative Stability Data
Due to the limited availability of public data on the specific degradation kinetics of this compound at room temperature, the following table summarizes the qualitative stability information gathered from supplier technical data sheets. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Observation | Source |
| Solid Form Stability | 4°C, protected from light | Stable for extended periods. | [Vendor Data] |
| Solution Stability | -80°C in an appropriate solvent | Stable for up to 6 months.[1] | [Vendor Data] |
| -20°C in an appropriate solvent | Stable for up to 1 month.[1] | [Vendor Data] | |
| Room Temperature in solution (in vitro) | Limited stability; it is recommended to prepare solutions fresh for immediate use.[1] | [Vendor Data] | |
| Room Temperature (shipping) | Shipped at ambient temperature, suggesting short-term stability in solid form. | [Vendor Data] |
Postulated Degradation Pathway: Hydrolysis
The principal mechanism of degradation for this compound at room temperature, particularly in the presence of moisture, is the hydrolysis of the t-butyl ester groups. This reaction proceeds via a step-wise removal of the t-butyl groups, ultimately yielding the fully deprotected DTPA. The presence of acidic or basic catalysts will significantly accelerate this process.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to accurately determine the degradation rate of this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.
Protocol 1: Stability-Indicating HPLC Method
1. Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products (partially and fully hydrolyzed DTPA species).
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
Iron(III) chloride or Copper(II) sulfate (for complexation to enhance UV detection)
-
pH meter
-
HPLC system with a UV or PDA detector
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm or post-column derivatization with a metal salt followed by detection at an appropriate wavelength (e.g., ~330 nm for Fe-DTPA complex).
4. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired study medium (e.g., water, buffer at a specific pH) to a final concentration suitable for HPLC analysis.
-
For enhanced detection, a pre-column complexation can be performed by adding a slight molar excess of a metal salt (e.g., FeCl₃) to the sample and incubating for a short period.
-
Store aliquots of the sample solution at room temperature (e.g., 25°C) and protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for HPLC analysis.
5. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Identify and quantify the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under the tested conditions.
Application in Drug Development: A Conjugation and Labeling Perspective
The stability of this compound is critical during the conjugation to a targeting molecule and subsequent radiolabeling. The free carboxylic acid is typically activated (e.g., as an NHS-ester) to react with an amine group on the biomolecule. Any degradation of the t-butyl esters before or during this process can lead to a heterogeneous product mixture and reduced radiolabeling efficiency.
Conclusion and Recommendations
The stability of this compound at room temperature in solution is limited, with hydrolysis of the t-butyl ester groups being the primary degradation pathway. For optimal results in drug development and research applications, the following recommendations should be adhered to:
-
Storage: Store the solid compound at 4°C or colder, protected from light and moisture.
-
Solutions: Prepare stock solutions in anhydrous solvents and store them at -20°C or -80°C for short and longer-term storage, respectively.
-
Working Solutions: Aqueous working solutions should be prepared fresh and used immediately to minimize hydrolysis.
-
Stability Testing: It is imperative for researchers to conduct their own stability studies of this compound under conditions that mimic their intended application, using a validated stability-indicating HPLC method as outlined in this guide.
By understanding the stability profile and implementing appropriate handling and analytical procedures, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their drug development and molecular imaging endeavors.
References
Commercial Suppliers of DTPA-tetra(tBu)ester: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals seeking high-purity DTPA-tetra(tBu)ester for their work in areas such as bioconjugation, radiolabeling, and targeted drug delivery, a variety of commercial suppliers are available. This technical guide provides an in-depth overview of the key suppliers, their product specifications, and detailed experimental protocols for the application of this versatile chelating agent.
Supplier and Product Overview
This compound, a derivative of Diethylenetriaminepentaacetic acid (DTPA), is a crucial bifunctional chelator. Its four tert-butyl ester groups serve as protecting groups for the carboxylates, allowing for selective modification of the single free carboxylic acid. This feature is instrumental in conjugating the DTPA moiety to biomolecules like peptides and antibodies. Subsequent deprotection of the tert-butyl esters reveals the full chelating capacity of the DTPA, enabling the stable coordination of various metal ions, including radionuclides for imaging and therapeutic applications.
A summary of commercial suppliers and their reported product specifications is provided below for easy comparison.
| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage Conditions |
| MedChemExpress | ≥ 99.0% | C30H55N3O10 | 617.77 | Solid | -20°C for 1 month, -80°C for 6 months |
| Macrocyclics | ≥ 95% (HPLC) | C30H55N3O10 | 617.8 | Not specified | Not specified |
| CD Bioparticles | Not specified | C30H55N3O10 | 617.77 | Colorless to Yellowish Oil | Not specified |
| CheMatech | Not specified | C30H55N3O10 | 617.77 | Colorless to yellowish Oil | Not specified |
| Chengdu Pukang Biotechnology | ≥ 90% | C30H55N3O10 | 617.8 | Not specified | Not specified |
| LGC Standards | Not specified | C30H55N3O10 | 617.77 | Not specified | Not specified |
Key Experimental Protocols
The following sections detail essential experimental procedures for the use of this compound in research settings.
Conjugation of this compound to a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Wang resin)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage and deprotection cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, followed by DCM (Dichloromethane), and methanol, then dry under vacuum.
-
Cleavage and Deprotection of tert-Butyl Esters: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% water) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DTPA moiety.[1]
-
Precipitation and Purification: Precipitate the crude peptide-DTPA conjugate in cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and then dissolve the pellet in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.
Deprotection of tert-Butyl Esters in Solution Phase
For applications where the this compound is conjugated in solution, the following protocol can be used for deprotection.
Materials:
-
DTPA(tBu)ester-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, depending on the biomolecule): e.g., Triisopropylsilane (TIS), water
Procedure:
-
Dissolve the DTPA(tBu)ester-conjugated molecule in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a solution of TFA, typically in a high concentration (e.g., 50-95% in the reaction mixture). If the biomolecule contains sensitive functional groups, scavengers like TIS and water should be included.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
The deprotected product can then be purified using methods such as HPLC or size-exclusion chromatography.
Radiolabeling of a DTPA-conjugated Biomolecule
This protocol outlines a general procedure for radiolabeling a DTPA-conjugated antibody or peptide.
Materials:
-
DTPA-conjugated biomolecule in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0)
-
Radionuclide solution (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃)
-
Metal-free water and buffers
Procedure:
-
To a solution of the DTPA-conjugated biomolecule in a metal-free buffer, add the radionuclide solution. The molar ratio of chelator to radionuclide should be optimized, but a molar excess of the chelator is common.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 30-60 minutes.
-
Determine the radiolabeling efficiency using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.
-
If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using size-exclusion chromatography (e.g., a PD-10 column).
Experimental Workflows and Logical Relationships
To visualize the experimental process, the following diagrams illustrate the key steps in utilizing this compound for creating a radiolabeled bioconjugate.
Caption: Workflow for the synthesis and radiolabeling of a DTPA-peptide conjugate.
This second diagram illustrates the logical relationship of the chemical structures during the key transformation steps.
Caption: Chemical transformations of this compound during bioconjugation and radiolabeling.
References
Methodological & Application
Application Notes: High-Yield Protocol for the Conjugation of DTPA-tetra(tBu)ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to peptides is a critical step in the development of radiolabeled peptides for diagnostic imaging and targeted radiotherapy. Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelator for various radionuclides. To ensure site-specific, mono-conjugation and prevent undesirable cross-linking, a monoreactive DTPA derivative, DTPA-tetra(tBu)ester, is frequently employed. In this molecule, four of the five carboxylic acid groups are protected as tert-butyl (tBu) esters, leaving a single carboxylic acid available for conjugation to a primary amine on the peptide. This protocol details a robust method for the solid-phase conjugation of this compound to the N-terminus of a peptide, followed by cleavage, deprotection, and purification.
Experimental Design and Workflow
The overall process involves a four-stage workflow: on-resin conjugation of the protected DTPA moiety to the synthesized peptide, cleavage from the solid support with simultaneous deprotection of the t-butyl esters, purification of the crude product, and finally, analysis of the purified DTPA-peptide conjugate.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation and purification process. Note that optimal conditions may vary depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Recommended Value/Range | Notes |
| On-Resin Conjugation | ||
| This compound | 1.5 - 3.0 molar equivalents | Relative to the peptide loading on the resin. |
| DIC (Diisopropylcarbodiimide) | 1.5 - 3.0 molar equivalents | Same molar equivalents as the DTPA derivative. |
| HOBt (Hydroxybenzotriazole) | 1.5 - 3.0 molar equivalents | Same molar equivalents as the DTPA derivative. |
| Reaction Time | 2 - 24 hours | Reaction completion can be monitored by a Kaiser test (ninhydrin test). |
| Temperature | Room Temperature | |
| Cleavage & Deprotection | ||
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5 v/v) | A common and effective mixture for removing tBu protecting groups and cleaving from the resin.[1] |
| Cocktail Volume | 10 mL per gram of resin | Ensure the resin is fully suspended. |
| Reaction Time | 2 - 4 hours | Longer times may be needed for peptides with multiple Arg(Pbf) residues.[2] |
| Temperature | Room Temperature | |
| Purification | ||
| Column | Preparative C18 RP-HPLC | Wide-pore (300 Å) columns are suitable for peptides.[3] |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | Linear, e.g., 5-65% B over 60 min | The gradient should be optimized based on the hydrophobicity of the peptide.[4] |
| Flow Rate | Dependent on column size | Typically 10-20 mL/min for preparative columns. |
| Detection Wavelength | 214 - 220 nm | For monitoring the peptide backbone amide bonds.[4] |
Detailed Experimental Protocols
Materials and Reagents
-
Peptide synthesized on a solid-phase support (e.g., Rink Amide or Wang resin) with a deprotected N-terminal amine.
-
This compound (also known as mDTPA).[5]
-
N,N'-Diisopropylcarbodiimide (DIC).[5]
-
1-Hydroxybenzotriazole (HOBt).[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine solution (20% in DMF) for Fmoc removal confirmation.
-
Trifluoroacetic acid (TFA).[2]
-
Triisopropylsilane (TIS).[1]
-
Deionized water (H₂O).
-
Cold diethyl ether or methyl t-butyl ether.[6]
-
Acetonitrile (ACN), HPLC grade.
-
Solid-phase synthesis vessel.
-
HPLC system (preparative and analytical).
-
Mass spectrometer.
-
Lyophilizer.
Protocol 1: On-Resin Conjugation of this compound
This protocol describes the coupling of the protected chelator to the N-terminus of the resin-bound peptide.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed by treatment with 20% piperidine in DMF.
-
Wash the peptide-resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a dark blue/purple.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2 molar equivalents relative to resin loading) and HOBt (2 molar equivalents) in a minimal amount of DMF.
-
Add DIC (2 molar equivalents) to the solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated DTPA solution to the swelled peptide-resin in the reaction vessel.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 2 to 4 hours at room temperature.[5]
-
Monitor the reaction progress using a Kaiser test. The reaction is complete when the beads remain colorless or turn a faint yellow, indicating the consumption of free amines. If the reaction is sluggish, it can be left overnight.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the DTPA(tBu)₄-peptide-resin thoroughly with DMF (5 x 1 min) followed by DCM (5 x 1 min).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage and Deprotection
This procedure simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups from the DTPA moiety and any acid-labile side-chain protecting groups.
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v).[1] Prepare this solution fresh just before use.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Cleavage Reaction:
-
Place the dry DTPA(tBu)₄-peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture, collecting the filtrate which contains the dissolved peptide.
-
Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
In a larger centrifuge tube, add approximately 10 volumes of cold diethyl ether (or methyl t-butyl ether) per volume of TFA filtrate.[6]
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, centrifuging each time, to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purification and Analysis
The crude DTPA-peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a small amount of Mobile Phase A (0.1% TFA in water) or a water/acetonitrile mixture.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) to elute the peptide.[3][4]
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak, which should be the desired DTPA-peptide conjugate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for purity using an analytical RP-HPLC system.
-
Confirm the identity of the product in the pure fractions by mass spectrometry. The observed mass should correspond to the calculated mass of the DTPA-peptide conjugate.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen solution to obtain the final DTPA-peptide conjugate as a fluffy white powder.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. bachem.com [bachem.com]
- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Amine-Reactive DTPA-tetra(tBu)ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the amine-reactive labeling of proteins and other biomolecules using a protected form of the chelating agent Diethylenetriaminepentaacetic acid (DTPA), specifically DTPA-tetra(tBu)ester. The use of tert-butyl (tBu) esters as protecting groups for four of the five carboxylic acid functionalities allows for a controlled, site-specific conjugation to primary amines. Following conjugation, the tBu esters are removed to yield a fully functional DTPA chelate ready for radiolabeling or other applications.
Principle of the Reaction
The labeling strategy involves a two-stage process. First, the single free carboxylic acid of this compound is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting this compound-NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) under mild alkaline conditions to form a stable amide bond.
Following the conjugation, the four tBu ester protecting groups are removed by acidolysis, typically with trifluoroacetic acid (TFA), to expose the carboxylic acid groups of the DTPA moiety. This deprotection step is crucial for enabling the efficient chelation of metal ions.
Key Reaction Parameters
The success of the labeling procedure is dependent on several critical parameters that should be carefully controlled and optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH for NHS Ester Activation | 4.5 - 6.0 | The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment. An amine-free buffer such as MES is recommended.[1] |
| pH for Amine Coupling | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH where the amines are deprotonated and more nucleophilic.[2] Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable. Amine-containing buffers like Tris must be avoided as they will compete in the reaction. |
| Molar Excess of Reagents | Variable | The optimal molar excess of the activated this compound over the protein depends on the desired degree of labeling (DOL) and the number of available primary amines on the protein. It is recommended to perform small-scale trial reactions with varying molar ratios to determine the optimal conditions. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | The reaction time can be adjusted based on the reactivity of the protein and the desired DOL. |
| Deprotection Conditions | Dichloromethane/TFA (1:1) | The tBu esters are typically removed by treatment with a solution of trifluoroacetic acid in an organic solvent.[3] The reaction is usually complete within a few hours at room temperature. |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the in-situ generation of the amine-reactive this compound-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the this compound is recommended.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the activated NHS ester. The activated reagent should be used immediately for the labeling reaction.
Protocol 2: Labeling of Proteins with Activated this compound
This protocol provides a general procedure for labeling a protein with the pre-activated this compound-NHS ester.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-7.5)
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column like Sephadex G-25)
Procedure:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Slowly add the desired molar excess of the activated this compound-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the final application involves fluorescent dyes.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature. This step will hydrolyze any unreacted NHS esters.
-
Purify the this compound-protein conjugate from excess reagents using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 3: Deprotection of the this compound-Protein Conjugate
This protocol describes the removal of the tBu protecting groups to yield the final DTPA-protein conjugate.
Materials:
-
Lyophilized or concentrated this compound-protein conjugate
-
Deprotection solution: Dichloromethane (DCM) and Trifluoroacetic acid (TFA) in a 1:1 (v/v) ratio.
-
Nitrogen or argon gas
-
Buffer for reconstitution (e.g., PBS)
Procedure:
-
To the lyophilized or concentrated conjugate, add the DCM/TFA deprotection solution.
-
Incubate the reaction at room temperature for 2-5 hours.[3]
-
Remove the DCM and TFA by evaporation under a gentle stream of nitrogen or argon gas.
-
The residue can be washed with cold diethyl ether to precipitate the deprotected protein conjugate and remove residual TFA.
-
Reconstitute the final DTPA-protein conjugate in the desired buffer.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of DTPA molecules conjugated per protein molecule, is a critical parameter to determine. For antibodies, a DOL between 2 and 10 is often desirable.[4]
Method 1: UV-Vis Spectrophotometry (if DTPA derivative has a chromophore)
If a chromophoric group is introduced along with the DTPA, the DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the chromophore.
Method 2: Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique to determine the DOL.[5] The average number of DTPA molecules attached can be calculated from the mass difference between the conjugated and unconjugated protein.[5]
Calculation:
DOL = (Mass of Conjugate - Mass of Unconjugated Protein) / Mass of one DTPA molecule
Mass Spectrometry Analysis
Mass spectrometry can also be used to confirm the successful conjugation and deprotection, as well as to assess the heterogeneity of the labeled product.[6][7]
Data Presentation
The following table provides a template for summarizing the quantitative data from a typical labeling experiment.
| Sample ID | Protein Concentration (mg/mL) | Molar Ratio (DTPA:Protein) | Reaction Time (hours) | Degree of Labeling (DOL) | Purity (%) |
| Control | 5.0 | 0:1 | 4 | 0 | >95 |
| Test 1 | 5.0 | 10:1 | 4 | 2.5 | >90 |
| Test 2 | 5.0 | 20:1 | 4 | 5.1 | >90 |
| Test 3 | 5.0 | 40:1 | 4 | 8.3 | >85 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester- Competing nucleophiles in the buffer- Low protein concentration- Incorrect pH | - Use freshly prepared NHS ester solution.- Ensure the buffer is amine-free.- Increase the protein concentration.- Verify the pH of the reaction buffer is between 7.2 and 8.5. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at the reaction pH | - Keep the final concentration of DMF or DMSO below 10%.- Perform the reaction at 4°C or for a shorter duration. |
| Incomplete Deprotection | - Insufficient TFA or reaction time | - Increase the incubation time with the TFA/DCM solution.- Ensure complete removal of any buffer salts before adding the deprotection solution. |
| Protein Degradation | - Harsh deprotection conditions | - Perform the deprotection on ice and for the minimum time required.- Consider alternative, milder deprotection methods if available. |
These application notes and protocols provide a comprehensive framework for the successful labeling of biomolecules with this compound. For optimal results, it is recommended to perform small-scale pilot experiments to fine-tune the reaction conditions for each specific protein and application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. rsc.org [rsc.org]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of protein therapeutics by mass spectrometry: recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.umass.edu]
Application Notes and Protocols for Radiolabeling with DTPA Chelators
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the radiolabeling of proteins, peptides, and other biomolecules using diethylenetriaminepentaacetic acid (DTPA) chelators. The protocols outlined below are intended to serve as a comprehensive resource, covering conjugation, radiolabeling, purification, and quality control steps.
Introduction
Radiolabeling of biomolecules is a cornerstone of nuclear medicine, enabling in vivo imaging and targeted radionuclide therapy. Bifunctional chelators (BFCs) are essential in this process, providing a stable link between a metallic radionuclide and a targeting molecule such as a monoclonal antibody or peptide.[1] Diethylenetriaminepentaacetic acid (DTPA) is a widely utilized acyclic chelator capable of forming stable complexes with a variety of trivalent radiometals, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[1][2][3]
The most common method for conjugating DTPA to proteins involves the use of cyclic DTPA anhydride (cDTPAA), which reacts with primary amine groups (e.g., lysine residues) on the protein surface.[4][5] This guide will provide detailed protocols for this conjugation method, followed by procedures for radiolabeling with ¹¹¹In and ⁹⁰Y.
Overview of the Radiolabeling Workflow
The overall process of radiolabeling with DTPA chelators can be broken down into four key stages:
-
Conjugation: Covalent attachment of the DTPA chelator to the biomolecule of interest.
-
Radiolabeling: Incorporation of the metallic radionuclide into the DTPA-conjugated biomolecule.
-
Purification: Removal of unreacted radionuclide and other impurities from the radiolabeled product.
-
Quality Control: Assessment of radiochemical purity and integrity of the final product.
Experimental Protocols
Protocol 1: Conjugation of Proteins with Cyclic DTPA Anhydride (cDTPAA)
This protocol describes the conjugation of DTPA to a protein, such as a monoclonal antibody, using cDTPAA. The reaction conditions, particularly pH and the molar ratio of cDTPAA to protein, are critical for efficient conjugation while preserving the protein's biological activity.[4][5]
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0)
-
Cyclic DTPA anhydride (cDTPAA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Bicarbonate buffer, pH 8.2
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
0.1 M Sodium citrate buffer, pH 5.0-6.0
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
If necessary, perform a buffer exchange to transfer the protein into 0.1 M Bicarbonate buffer, pH 8.2. This can be done using a desalting column or dialysis.
-
Adjust the protein concentration to a practical level, for example, 0.3 mg/mL.[5]
-
-
cDTPAA Solution Preparation:
-
Immediately before use, dissolve cDTPAA in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
The conjugation reaction is favored as the pH increases.[4][5] Bicarbonate buffer at pH 8.2 is a good choice due to its buffering capacity.[4][5]
-
Add the cDTPAA solution to the protein solution while gently vortexing. The molar ratio of cDTPAA to protein will influence the number of DTPA molecules conjugated per protein molecule and can affect the protein's immunoreactivity.[4][5] A range of molar ratios from 50:1 to 5000:1 has been reported.[4][5] It is recommended to optimize this ratio for each specific protein.
-
Allow the reaction to proceed for 5-10 minutes at room temperature. The coupling is typically rapid, often completed in less than 1 minute.[6]
-
-
Purification of the DTPA-Protein Conjugate:
-
Purify the DTPA-protein conjugate from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) pre-equilibrated with 0.1 M sodium citrate buffer, pH 5.0-6.0.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the number of DTPA molecules conjugated per protein molecule. This can be done by radiolabeling an aliquot with a known amount of Indium-111 and measuring the specific activity.
-
Table 1: Effect of cDTPAA:Antibody Molar Ratio on Conjugation and Immunoreactivity
| cDTPAA:Antibody Molar Ratio | Indium Atoms Incorporated per Antibody | Retention of Binding Activity (%) |
| 50 | 1 | 93 |
| 100 | 4 | 60 |
| 500 | 11 | 12 |
| 1000 | 31 | <5 |
| 2000 | 28 | <5 |
| 5000 | 29 | <5 |
Data adapted from Paik et al., J Nucl Med, 1983 for monoclonal antibody 17-1A.[4][5]
Protocol 2: Radiolabeling of DTPA-Conjugated Biomolecules with Indium-111
This protocol details the radiolabeling of a DTPA-conjugated protein or peptide with Indium-111.
Materials:
-
DTPA-conjugated biomolecule in 0.1 M sodium citrate buffer, pH 5.0-6.0
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.5 M Sodium acetate buffer, pH 5.5
-
Sterile, metal-free vials
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free vial, add the DTPA-conjugated biomolecule.
-
Adjust the pH of the solution to approximately 5.5 by adding a small volume of 0.5 M sodium acetate buffer.
-
Add the desired amount of ¹¹¹InCl₃ to the vial. The reaction can be performed at room temperature.[7]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 15-30 minutes.[7] For some conjugates, gentle heating (e.g., 37°C) may be employed to improve labeling efficiency.
-
-
Quenching (Optional):
-
To stop the reaction and chelate any remaining free ¹¹¹In, a small amount of a DTPA or EDTA solution (e.g., 50 mM, pH 7) can be added.
-
Protocol 3: Radiolabeling of DTPA-Conjugated Biomolecules with Yttrium-90
This protocol outlines the radiolabeling of a DTPA-conjugated biomolecule with the therapeutic radionuclide Yttrium-90.
Materials:
-
DTPA-conjugated biomolecule in 0.1 M sodium citrate buffer, pH 5.0-6.0
-
⁹⁰YCl₃ in 0.05 M HCl
-
0.5 M Ammonium acetate buffer, pH 5.5
-
Sterile, metal-free vials
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free vial, add the DTPA-conjugated biomolecule.
-
Adjust the pH of the solution to approximately 5.5 with 0.5 M ammonium acetate buffer.
-
Add the required activity of ⁹⁰YCl₃.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Maximum labeling with ⁹⁰Y may require longer incubation times, around 2 hours.[8]
-
-
Quenching (Optional):
-
Add a small volume of 50 mM DTPA solution to chelate any unbound ⁹⁰Y.
-
Purification of Radiolabeled Conjugates
Purification is a critical step to ensure that the final product is free of unchelated radionuclide, which can lead to non-specific uptake and altered biodistribution.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying radiolabeled proteins. A column (e.g., Sephadex G-50 or PD-10) is used to separate the high molecular weight radiolabeled protein from the low molecular weight free radionuclide.
-
Solid-Phase Extraction (SPE): For smaller molecules like peptides, SPE cartridges (e.g., C18) can be used for purification.[9]
-
Thin-Layer Chromatography (TLC): While primarily a quality control method, preparative TLC can be used for small-scale purifications.[10]
Quality Control
The radiochemical purity (RCP) of the final product must be determined before in vitro or in vivo use.
Methods:
-
Instant Thin-Layer Chromatography (ITLC): This is a rapid method to determine RCP.
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A common system for ⁹⁹ᵐTc-DTPA uses two mobile phases: methyl ethyl ketone (MEK) and 0.9% saline.[11] For ¹¹¹In-DTPA conjugates, a mobile phase of 50 mM EDTA in saline can be used.
-
Interpretation: The radiolabeled conjugate will have a different retention factor (Rf) than the free radionuclide. For example, in a saline mobile phase, the ¹¹¹In-DTPA-protein will remain at the origin (Rf=0), while free ¹¹¹In-EDTA will migrate with the solvent front (Rf=1).
-
Table 2: Summary of Radiolabeling Efficiencies and Stability
| Radionuclide | Biomolecule | Chelator | Labeling Efficiency (%) | In Vitro Stability | Reference |
| ¹¹¹In | Antibody (IgG) | cDTPAA | ~75% (conjugation) | Stable in vitro and in vivo | [6] |
| ⁹⁰Y | Monoclonal Antibodies | cDTPAA | >95% | Good in vitro stability | [12] |
| ¹¹¹In | Bombesin Conjugates | DTPA | >95% | Required stabilizers for storage | [7] |
| ⁹⁰Y | Trastuzumab | CHX-A''-DTPA | >95% | Excellent in vitro and in vivo | [13] |
| ¹¹¹In | LDL | DTPA-bis(stearylamide) | >85% bound to DTPA | Stable for 24h | [14] |
| ⁹⁰Y | Antibody (IgG) | DTPA | - | Dissociation of ~8-9%/day in serum | [15] |
Visualization of the DTPA Conjugation and Radiolabeling Process
References
- 1. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. indico.cern.ch [indico.cern.ch]
- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Labelling monoclonal antibodies with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indium-111 labeling of low density lipoproteins with the DTPA-bis(stearylamide): evaluation as a potential radiopharmaceutical for tumor localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DTPA-coupled antibodies labeled with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radionuclide Conjugation using DTPA-tetra(tBu)ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DTPA-tetra(tBu)ester for the conjugation of radionuclides to biomolecules, such as peptides and antibodies. This bifunctional chelator is instrumental in the development of radiopharmaceuticals for therapeutic and diagnostic applications in nuclear medicine.[1][2]
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent capable of forming stable complexes with a variety of metallic radionuclides.[3] The tetra-tert-butyl ester derivative of DTPA offers a strategic advantage in bioconjugation. The tert-butyl ester groups protect the carboxylic acid moieties, preventing undesirable side reactions during the conjugation of the single free carboxylic acid to amine groups on biomolecules.[4] Following successful conjugation, these protecting groups can be removed under acidic conditions to reveal the full chelating capacity of the DTPA molecule, ready for efficient radiolabeling. This methodology allows for the production of well-defined radioimmunoconjugates with high radiochemical purity and stability.[5]
Key Applications
-
Targeted Radionuclide Therapy: Conjugation of therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y) to targeting molecules like monoclonal antibodies for precise irradiation of tumor cells.
-
Medical Imaging: Labeling of biomolecules with diagnostic radionuclides (e.g., ¹¹¹In, ⁶⁸Ga) for SPECT or PET imaging to visualize and stage diseases.
-
Pre-targeting Strategies: Use in multi-step targeting approaches where the conjugated biomolecule is administered first, followed by a rapidly clearing radiolabeled chelator.[1][6]
Experimental Workflow Overview
The overall process for using this compound for radionuclide conjugation involves a multi-step workflow. This begins with the conjugation of the chelator to the biomolecule, followed by the deprotection of the ester groups, and culminates in the radiolabeling with the desired radionuclide. Each step requires careful optimization and purification to ensure the final radiopharmaceutical is of high quality and suitable for its intended application.
Caption: Experimental workflow for radionuclide conjugation.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to antibodies, subsequent deprotection, and radiolabeling. Optimization of specific parameters such as molar ratios, reaction times, and purification methods may be necessary for different biomolecules and radionuclides.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of the bifunctional chelator to lysine residues of an antibody via amide bond formation.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.2
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.
-
In a separate microcentrifuge tube, add a 10 to 50-fold molar excess of this compound over the antibody.
-
Add a 1.2-fold molar excess of both EDC and NHS relative to the this compound.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the chelator.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by purifying the reaction mixture using an appropriate method such as SEC or dialysis.
-
The purified DTPA(tBu)₄-antibody conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Deprotection of Tert-Butyl Esters
This step is crucial to unmask the carboxylic acid groups of the DTPA moiety, enabling efficient chelation of the radionuclide.
Materials:
-
DTPA(tBu)₄-antibody conjugate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
-
Purification column (e.g., SEC or dialysis cassette)
-
Neutralization buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
Procedure:
-
Prepare a cleavage cocktail of TFA and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.[4]
-
Add the cleavage cocktail to the lyophilized or concentrated DTPA(tBu)₄-antibody conjugate.
-
Incubate the reaction at room temperature for 2-4 hours. The progress of the deprotection can be monitored by mass spectrometry if feasible.
-
Remove the TFA by rotary evaporation or by precipitation of the conjugate with cold diethyl ether.
-
Immediately purify the resulting DTPA-antibody conjugate using SEC or dialysis to remove residual TFA and scavengers. The buffer should be exchanged to a metal-free buffer suitable for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5-6).
-
The final DTPA-antibody conjugate should be stored in a metal-free environment to prevent contamination.
Protocol 3: Radiolabeling of the DTPA-Antibody Conjugate
This protocol outlines the chelation of a metallic radionuclide by the deprotected DTPA-antibody conjugate.
Materials:
-
DTPA-antibody conjugate in a metal-free buffer
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ¹¹¹InCl₃)
-
Radiolabeling buffer (e.g., 0.1 M ammonium acetate or citrate buffer, pH 5.0-6.0)
-
Quenching solution (e.g., 50 mM DTPA solution)
-
Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase for quality control
-
Purification column (e.g., SEC)
Procedure:
-
In a metal-free microcentrifuge tube, add the DTPA-antibody conjugate.
-
Add the radionuclide solution to the conjugate. The amount of radionuclide will depend on the desired specific activity.
-
Adjust the pH of the reaction mixture to 5.0-6.0 using the radiolabeling buffer.
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes.[7]
-
Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled antibody using ITLC. The free radionuclide will remain at the origin, while the radiolabeled antibody will migrate with the solvent front. An RCP of >95% is generally desired.[7][8]
-
If the RCP is below the desired threshold, the reaction can be quenched by adding a small volume of the quenching solution to chelate any remaining free radionuclide.
-
Purification: Purify the radiolabeled antibody using SEC to remove any remaining free radionuclide and quenched complexes.
-
The final radiolabeled product should be formulated in a physiologically compatible buffer for in vitro or in vivo use.
Data Presentation
The following tables summarize key quantitative data related to the use of DTPA-based chelators for radionuclide conjugation. These values are indicative and may vary depending on the specific biomolecule, radionuclide, and experimental conditions.
Table 1: Conjugation Efficiency and Antibody Integrity
| Chelator Type | Biomolecule | Molar Ratio (Chelator:Biomolecule) | Chelators per Biomolecule | Binding Activity Retention (%) | Reference |
| cDTPAA | Antibody to Human Albumin | 100:1 | 2 | 77% | [9] |
| cDTPAA | Antibody to Human Albumin | 500:1 | 8 | 59% | [9] |
| cDTPAA | Antibody to Human Albumin | 1000:1 | 9 | 55% | [9] |
| cDTPAA | Monoclonal Antibody (17-1A) | 50:1 | 1 | 93% | [9] |
| cDTPAA | Monoclonal Antibody (17-1A) | 100:1 | 4 | 60% | [9] |
| cDTPAA | Monoclonal Antibody (17-1A) | 500:1 | 11 | 12% | [9] |
cDTPAA (cyclic DTPA anhydride) is a related bifunctional chelator often used for antibody conjugation.
Table 2: Radiolabeling Efficiency and Stability
| Radionuclide | Chelator-Biomolecule | Radiolabeling Yield (%) | In Vitro Serum Stability (Timepoint) | Reference |
| ¹¹¹In | DTPA-Peptide | >95% | High | [7] |
| ⁹⁰Y | DTPA-Peptide | High | Lower than DOTA conjugates | [7] |
| ¹⁷⁷Lu | DTPA-IgG | >95% | Not specified | [8] |
| ⁹⁰Y | DTPA-IgG | >95% | Not specified | [8] |
| ¹¹¹In | MDTPA-OST7 | High | Higher than cDTPA-OST7 | [5] |
MDTPA is a monoreactive DTPA derivative.
Biological Pathways and Mechanisms
The primary mechanism of action for radionuclide conjugates developed using this compound is targeted delivery of radiation to specific cells or tissues. This is not a classical signaling pathway but rather a targeted therapeutic or diagnostic approach.
Caption: Targeted radiation delivery mechanism.
The workflow illustrates the journey of the radiolabeled conjugate from administration to its therapeutic or diagnostic effect. The specificity of the biomolecule directs the radionuclide to the target site, where the emitted radiation induces cellular damage, primarily through DNA double-strand breaks, leading to cell death in therapeutic applications, or allows for external imaging in diagnostic settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2000058265A1 - Preparation of dtpa esters with different ester groups - Google Patents [patents.google.com]
- 5. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Technology of DTPA and immunoglobulins conjugation and their attachment to 90Y and 177Lu radionuclides [inis.iaea.org]
- 9. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Chelators to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common bioconjugation techniques for attaching chelators to antibodies, a critical step in the development of antibody-drug conjugates (ADCs), radioimmunoconjugates for therapy, and imaging agents for diagnostics. This document outlines both conventional and site-specific conjugation strategies, providing detailed protocols and comparative data to guide researchers in selecting the optimal method for their specific application.
Introduction
The covalent attachment of chelating agents to monoclonal antibodies (mAbs) allows for the stable incorporation of radiometals for use in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and radioimmunotherapy.[1][2] The choice of conjugation strategy significantly impacts the homogeneity, stability, and in vivo performance of the resulting immunoconjugate.[2][3] This document will explore the most common approaches, focusing on the practical aspects of protocol execution and data interpretation.
Bioconjugation Strategies: An Overview
There are two primary strategies for attaching chelators to antibodies:
-
Conventional (Stochastic) Conjugation: This approach targets naturally occurring amino acid residues, primarily the ε-amino groups of lysines and the sulfhydryl groups of cysteines. While straightforward, these methods often result in a heterogeneous mixture of conjugates with varying chelator-to-antibody ratios (CARs) and conjugation sites.[1][3] This heterogeneity can negatively affect the antibody's immunoreactivity, pharmacokinetics, and overall efficacy.[4][5]
-
Site-Specific Conjugation: To overcome the limitations of stochastic methods, various site-specific conjugation techniques have been developed. These methods enable the attachment of chelators at specific, predetermined locations on the antibody, resulting in a homogeneous product with a defined CAR.[1][2][3] This leads to improved in vivo performance and batch-to-batch consistency.[3]
Conventional Conjugation Techniques
Lysine-Directed Conjugation via Amine-Reactive Chelators
This is one of the most common methods due to the high abundance and accessibility of lysine residues on the antibody surface.[6][7] The reaction typically involves N-hydroxysuccinimide (NHS) esters or isothiocyanates, which react with the primary amines of lysine residues to form stable amide or thiourea bonds, respectively.[1][2]
Workflow for Lysine-Directed Conjugation
Caption: Workflow for antibody-chelator conjugation.[4]
-
Antibody Preparation:
-
Chelator Preparation:
-
Immediately before use, dissolve the NHS-ester activated chelator (e.g., DFO-NHS) in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 7.5 mg/mL).[8]
-
-
Conjugation Reaction:
-
Calculate the required volume of the chelator stock solution to achieve the desired molar excess of chelator to antibody. It is recommended to test a range of molar ratios (e.g., 3:1, 10:1, 20:1) to determine the optimal CAR.[8]
-
Slowly add the calculated volume of the chelator stock solution to the antibody solution while gently vortexing.[4]
-
Incubate the reaction mixture for 50 minutes at room temperature with shaking.[8]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).[4]
-
Determine the chelator-to-antibody ratio (CAR) using an appropriate method such as mass spectrometry or a colorimetric assay.[5][8][11]
-
Assess the immunoreactivity of the conjugate using methods like the Lindmo assay.[4]
-
Cysteine-Directed Conjugation via Thiol-Reactive Chelators
This method targets the thiol groups of cysteine residues. Since most antibodies have their cysteine residues involved in interchain disulfide bonds, these bonds must first be reduced to generate free thiols for conjugation.[12][13] Maleimides are commonly used thiol-reactive groups that form stable thioether bonds with the free sulfhydryls.[2][14]
Workflow for Cysteine-Directed Conjugation
Caption: General workflow for cysteine-directed conjugation.
-
Antibody Preparation and Reduction:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS).
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to selectively reduce the interchain disulfide bonds. The molar excess of TCEP will depend on the desired level of reduction.
-
Incubate the reaction mixture to allow for complete reduction.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized chelator to the reduced antibody solution. A molar excess of the chelator is typically used.
-
Incubate the reaction at room temperature or 4°C for a defined period to allow for the Michael addition reaction to occur.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine, to react with any excess maleimide-chelator.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and byproducts.[10]
-
-
Characterization:
Site-Specific Conjugation Techniques
Site-specific conjugation methods offer precise control over the location and stoichiometry of chelator attachment, leading to homogeneous antibody-chelator conjugates.[2][3]
Click Chemistry
Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), is a powerful tool for site-specific bioconjugation.[3][16][17] This approach involves introducing an azide or a strained alkyne (like DBCO) onto the antibody at a specific site, followed by reaction with a chelator carrying the complementary reactive group.[3][18][19]
Workflow for Site-Specific Conjugation via Click Chemistry
Caption: Workflow for site-specific conjugation using click chemistry.
-
Preparation of Azide-Modified Antibody:
-
Introduce an azide group at a specific site on the antibody. This can be achieved through various methods, including enzymatic modification of glycans or incorporation of an azide-bearing unnatural amino acid.[2]
-
-
Conjugation Reaction:
-
Buffer exchange the purified azide-conjugated antibody into PBS (pH 7.4).[17]
-
Prepare a stock solution of the DBCO-functionalized chelator in DMSO.[17]
-
Add a molar excess of the DBCO-chelator to the azide-modified antibody solution. The final reaction mixture may contain a small percentage of an organic co-solvent like DMSO to aid in solubility.[17]
-
Incubate the reaction mixture for 2 hours at room temperature.[17]
-
-
Purification:
-
Remove the excess DBCO-chelator using a desalting column equilibrated with PBS.[17]
-
If necessary, further purify the antibody-chelator conjugate using hydrophobic interaction chromatography (HIC) to separate any remaining unconjugated antibody.[17]
-
Concentrate the final conjugate using a centrifugal filter unit.[17]
-
-
Characterization:
Data Presentation: Comparison of Conjugation Techniques
The choice of conjugation strategy has a significant impact on the final product. The following tables summarize key quantitative data from the literature.
Table 1: Comparison of Chelator-to-Antibody Ratios (CAR) for Different Conjugation Methods
| Conjugation Method | Chelator | Antibody | Molar Excess of Chelator | Resulting Average CAR | Reference |
| Lysine-Directed | DFO-NHS | Anti-PD-L1 | 3:1 | 0.4 | [8] |
| Lysine-Directed | DFO-NHS | Anti-PD-L1 | 10:1 | 1.4 | [8] |
| Lysine-Directed | DFO-NHS | Anti-PD-L1 | 20:1 | 2.0 | [8] |
| Lysine-Directed | p-NCS-Bz-DOTA | Rituximab | 1:5 | 1.62 ± 0.5 | [20] |
| Lysine-Directed | p-NCS-Bz-DOTA | Rituximab | 1:10 | 6.42 ± 1.72 | [20] |
| Lysine-Directed | p-NCS-Bz-DOTA | Rituximab | 1:50 | 11.01 ± 2.64 | [20] |
| Cysteine-Directed | PODS-DFO | Trastuzumab | N/A | 1.4 - 2.2 | [2][15] |
| Site-Specific (Click) | DFO-DBCO | Trastuzumab | N/A | 4 | [3] |
Table 2: Impact of CAR on Immunoreactivity and In Vivo Performance
| Antibody Conjugate | Average CAR | Immunoreactivity | Key In Vivo Finding | Reference |
| ⁸⁹Zr-DFO-trastuzumab (Stochastic) | 0 - 6 | Not explicitly stated, but generally decreases with increasing CAR | Target uptake of 19.5 ± 9.0 %ID/g at 96 h | [3][4] |
| ⁸⁹Zr-DFO-DBCO-trastuzumab (Site-Specific) | 4 | Retained high targeting affinity | Statistically equivalent target uptake of 39.9 ± 29.1 %ID/g at 96 h | [3] |
| ¹⁷⁷Lu-DOTA-Rituximab | ~4 | 91.4% | N/A | [20] |
| ¹⁷⁷Lu-DOTA-Rituximab | ~7 | 72.8% | N/A | [20] |
| ¹⁷⁷Lu-DOTA-Rituximab | ~9 | 47.3% | N/A | [20] |
| DOTA-DAB4 | Increasing CAR | Decreased | Decreased tumor uptake and increased liver and spleen uptake | [5] |
Conclusion
The selection of a bioconjugation strategy for attaching chelators to antibodies is a critical decision in the development of antibody-based therapeutics and diagnostics. While conventional lysine-directed conjugation is a well-established and straightforward method, it often leads to heterogeneous products with potential for reduced efficacy. Site-specific methods, such as those employing click chemistry, offer the advantage of producing homogeneous conjugates with a defined CAR, which can lead to improved in vivo performance and consistency. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers to select and implement the most appropriate bioconjugation technique for their specific needs. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of effective and safe antibody-chelator conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 14. api-docs.rango.exchange [api-docs.rango.exchange]
- 15. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTPA-tetra(tBu)ester in Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DTPA-tetra(tBu)ester in the development of targeted radiopharmaceuticals. This bifunctional chelator is a valuable tool for stably incorporating therapeutic radionuclides into targeting biomolecules such as antibodies and peptides.
Introduction to this compound
Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent for various trivalent radiometals used in nuclear medicine. The tetra-tert-butyl ester derivative, this compound, offers a strategic advantage in the synthesis of well-defined immunoconjugates. The tert-butyl ester groups protect the four carboxylic acid moieties, leaving a single carboxylic acid available for conjugation to a biomolecule. This "monoreactive" nature prevents the cross-linking and formation of bis-DTPA-biomolecule adducts that can occur with activated forms of DTPA, such as the cyclic anhydride.[1] Following conjugation, the tert-butyl esters are removed under acidic conditions to provide the full chelation capacity for the radiometal.
Applications in Targeted Radiotherapy
DTPA-based chelators are versatile and have been successfully employed to label biomolecules with a range of therapeutic radionuclides, including:
-
Beta-emitters: Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are commonly used for treating various cancers.[2][3][4]
-
Alpha-emitters: While DOTA and other chelators are more commonly reported for Actinium-225 (²²⁵Ac), DTPA derivatives have been investigated for alpha emitters like ²¹³Bi.[5] The development of more stable DTPA analogues continues to be an area of active research for alpha therapy applications.[6]
-
Auger electron emitters: Indium-111 (¹¹¹In), while primarily used for imaging, also emits Auger electrons that can have a therapeutic effect at the cellular level.[7]
The choice of radionuclide depends on the specific therapeutic application, considering factors like the tumor size, location, and the pharmacokinetic profile of the targeting molecule.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the entire workflow, from the deprotection of this compound to the quality control of the final radiolabeled product.
Deprotection of this compound
The initial step involves the removal of the tert-butyl ester protecting groups to generate the fully functional DTPA chelator for subsequent conjugation. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).
Protocol 1: Trifluoroacetic Acid (TFA) Deprotection
-
Dissolve the this compound in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[8]
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The deprotected DTPA can be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.
Safety Precaution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.
Conjugation to Biomolecules (Antibodies or Peptides)
The deprotected DTPA, now with five free carboxylic acid groups, can be activated for conjugation to primary amine groups (e.g., lysine residues) on antibodies or peptides. A common method is to use a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
Protocol 2: EDC/NHS-mediated Conjugation
-
Dissolve the deprotected DTPA and N-hydroxysuccinimide (NHS) in an appropriate buffer, such as 0.1 M MES buffer (pH 6.0).
-
Add EDC to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the antibody or peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
Add the activated DTPA solution to the biomolecule solution. The molar ratio of activated DTPA to the biomolecule should be optimized to achieve the desired degree of conjugation without compromising the biomolecule's integrity and function.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the DTPA-biomolecule conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis to remove unreacted DTPA and byproducts.
Radiolabeling of the DTPA-Biomolecule Conjugate
The purified DTPA-biomolecule conjugate is now ready for radiolabeling with the therapeutic radionuclide of choice.
Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
-
In a sterile, metal-free vial, add the DTPA-biomolecule conjugate solution.
-
Add a suitable buffer, such as 0.1 M ammonium acetate (pH 5.0-5.5).
-
Add the required amount of ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[2]
-
After incubation, a small amount of a DTPA or EDTA solution can be added to chelate any unbound ¹⁷⁷Lu.[10]
-
Determine the radiochemical purity of the labeled product using appropriate quality control methods (see Section 3.4).
Quality Control of the Radiopharmaceutical
Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[11][12][13][14]
Key Quality Control Parameters:
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity (RCP) | Instant Thin-Layer Chromatography (ITLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) | Typically >95% | [15] |
| Radionuclidic Purity | Gamma Spectroscopy | Presence of only the desired radionuclide's photopeaks | |
| Sterility | Incubation in culture media | No microbial growth | [11] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits | [11] |
| Immunoreactivity | Cell-based binding assay | High binding affinity to the target antigen | |
| In Vitro Stability | Incubation in human serum followed by RCP analysis | Minimal degradation or release of radionuclide over time | [16] |
Protocol 4: Determination of Radiochemical Purity by ITLC
-
Spot a small amount of the radiolabeled product onto an ITLC strip (e.g., silica gel-impregnated glass fiber).
-
Develop the strip in a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0).
-
In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA migrate with the solvent front (Rf = 1).
-
After development, cut the strip into sections and measure the radioactivity of each section using a gamma counter.
-
Calculate the radiochemical purity as the percentage of radioactivity at the origin relative to the total radioactivity on the strip.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies utilizing DTPA-based radiopharmaceuticals for targeted therapy.
Table 1: Radiolabeling Efficiency and Stability
| Radionuclide | Biomolecule | Chelator | Radiolabeling Efficiency (%) | In Vitro Stability (% intact after 24h in serum) | Reference |
| ¹⁷⁷Lu | Minibody | DTPA | >98% | >90% | [4] |
| ⁹⁰Y | Anti-transferrin Receptor mAb | DTPA | >80% | Not Reported | [17] |
| ¹¹¹In | Anti-PD-L1 mAb | DTPA | Not Reported | Not Reported | [18] |
| ¹⁷⁷Lu | Trastuzumab | DTPA | Not Reported | Not Reported | [19] |
Table 2: Biodistribution Data (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Liver Uptake (%ID/g at 24h) | Bone Uptake (%ID/g at 24h) | Reference |
| ¹⁷⁷Lu-DTPA-A11 Minibody | ~10 | ~5 | ~2 | <1 | [4] |
| ⁹⁰Y-DTPA-Antifibrin mAb | ~50 (intratumoral injection) | Not Reported | Not Reported | High | [3] |
| ¹¹¹In-DTPA-anti-PD-L1 mAb | ~4 | ~2 | ~5 | Not Reported | [18] |
| ¹¹¹In-DTPA-Trastuzumab | ~2 | ~2 | ~3 | Not Reported | [19] |
Visualizations of Experimental Workflows
References
- 1. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis, radiochemical, and biological characterization of 177 Lu-labeled diethylenetriamine penta-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Evaluation of [131I]I- and [177Lu]Lu-DTPA-A11 minibody for radioimmunotherapy in a preclinical model of PSCA-expressing prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a radiolabelled cyclic DTPA-RGD analogue for tumour imaging and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. Fundamental concepts of radiopharmaceuticals quality controls | Pharmaceutical and Biomedical Research [publish.kne-publishing.com]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. nucleusrad.com [nucleusrad.com]
- 15. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Efficacy of Radioimmunotherapy with 90Y-Labeled Fully Human Anti-Transferrin Receptor Monoclonal Antibody in Pancreatic Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTPA-tetra(tBu)ester in Pre-targeting Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DTPA-tetra(tBu)ester, a key bifunctional chelator, in pre-targeting strategies for tumor imaging. This approach offers the potential for improved tumor-to-background ratios and reduced radiation dose to non-target tissues compared to conventional radioimmunotherapy.
Introduction to Pre-targeting with this compound
Pre-targeted radioimmunoimaging is a multi-step strategy designed to separate the tumor-targeting event from the delivery of the radionuclide.[1][2] In a typical scenario, a bispecific antibody (bsAb) with affinity for both a tumor-associated antigen and a radiolabeled hapten is first administered. After the bsAb has accumulated at the tumor site and cleared from circulation, a small, radiolabeled hapten, such as a DTPA-peptide conjugate, is injected. This hapten is rapidly distributed and captured by the bsAb at the tumor, while the unbound fraction is quickly excreted, leading to high-contrast images.[3][4]
This compound serves as a precursor to the DTPA chelator. The tert-butyl ester groups protect the carboxylic acid moieties, allowing for selective conjugation of the single free carboxylic acid to a targeting molecule or a peptide linker.[5] Subsequent deprotection of the tert-butyl esters reveals the DTPA chelating arms, which can then be radiolabeled with various diagnostic or therapeutic radionuclides.
Experimental Protocols
Deprotection of this compound
The tert-butyl ester protecting groups must be removed to activate the chelating function of DTPA. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Protocol:
-
Dissolve this compound in a solution of 95% TFA and 5% DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected DTPA derivative can be co-evaporated with DCM or ether to remove residual TFA.
-
The final product should be dried under high vacuum and can be used directly in the next conjugation step.
Conjugation of Deprotected DTPA to a Targeting Peptide
This protocol describes the conjugation of the deprotected DTPA to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) to create the hapten for pre-targeting.
Materials:
-
Deprotected DTPA
-
Targeting peptide (e.g., a peptide recognized by the bispecific antibody)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Dissolve the deprotected DTPA and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group of DTPA.
-
In a separate vial, dissolve the targeting peptide in sodium bicarbonate buffer.
-
Add the activated DTPA-NHS ester solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Purify the DTPA-peptide conjugate by size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
Characterize the final product by mass spectrometry and HPLC.
Radiolabeling of DTPA-Peptide Conjugate with Indium-111
This protocol outlines the radiolabeling of the DTPA-peptide conjugate with Indium-111 (¹¹¹In) for SPECT imaging.
Materials:
-
DTPA-peptide conjugate
-
¹¹¹InCl₃ in HCl solution
-
Sodium acetate buffer (0.2 M, pH 5.5)
-
Metal-free water
-
ITLC strips (e.g., silica gel)
-
Mobile phase (e.g., 50 mM EDTA in saline)
-
Gamma counter or radio-TLC scanner
Protocol:
-
In a sterile, metal-free vial, add the DTPA-peptide conjugate solution.
-
Add sodium acetate buffer to adjust the pH to approximately 5.5.
-
Add the ¹¹¹InCl₃ solution to the vial.
-
Incubate the reaction mixture at room temperature for 30 minutes.[6]
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC). Spot the reaction mixture on an ITLC strip and develop it with the appropriate mobile phase. The radiolabeled conjugate should remain at the origin, while free ¹¹¹In will migrate with the solvent front.
-
A labeling efficiency of >95% is generally considered acceptable for in vivo use.[6] If necessary, the product can be purified using a C18 Sep-Pak cartridge.
In Vivo Pre-targeting Tumor Imaging Protocol
This protocol describes a typical two-step pre-targeting experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with human tumor xenografts)
-
Bispecific antibody (bsAb) targeting the tumor antigen and the DTPA-peptide hapten
-
Radiolabeled ¹¹¹In-DTPA-peptide
-
Saline solution (sterile, for injection)
-
SPECT/CT scanner
Protocol:
-
Step 1: bsAb Administration: Intravenously inject the tumor-bearing mice with an optimized dose of the bsAb (e.g., 10-100 µg, depending on the antibody).
-
Incubation Period: Allow the bsAb to accumulate at the tumor site and clear from the bloodstream. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the bsAb.[7]
-
Step 2: Radiolabeled Hapten Administration: After the incubation period, intravenously inject the mice with the ¹¹¹In-DTPA-peptide (e.g., 1-10 µg).
-
Imaging: At various time points post-hapten injection (e.g., 1, 4, 24, and 48 hours), perform SPECT/CT imaging to visualize the biodistribution of the radioactivity.
-
Biodistribution Analysis: After the final imaging session, euthanize the mice and collect major organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g).
Quantitative Data Summary
The following tables summarize representative biodistribution data from pre-clinical studies utilizing DTPA-based pre-targeting systems. It is important to note that absolute values can vary significantly based on the specific antibody, tumor model, and experimental conditions.
Table 1: Biodistribution of ¹¹¹In-labeled di-DTPA-peptide in Nude Mice with Renal Cell Carcinoma Xenografts (NU-12) [8]
| Tissue | 1 hour %ID/g | 4 hours %ID/g | 24 hours %ID/g | 72 hours %ID/g |
| Blood | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 80.1 ± 15.2 | 77.5 ± 21.3 | 88.6 ± 35.1 | 93.1 ± 41.2 |
| Liver | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 12.5 ± 2.1 | 3.9 ± 0.6 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Lungs | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
Table 2: Tumor-to-Organ Ratios at 72 hours Post-Hapten Injection [8]
| Ratio | Value |
| Tumor-to-Blood | 931 |
| Tumor-to-Liver | 233 |
| Tumor-to-Kidney | 85 |
Visualizations
Caption: Workflow for pre-targeted tumor imaging using this compound.
Caption: Mechanism of two-step pre-targeting at the tumor cell surface.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Indium-111 labeling of low density lipoproteins with the DTPA-bis(stearylamide): evaluation as a potential radiopharmaceutical for tumor localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pretargeting with bispecific anti-renal cell carcinoma x anti-DTPA(In) antibody in 3 RCC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pretargeting with Bispecific Anti-Renal Cell Carcinoma x Anti-DTPA(In) Antibody in 3 RCC Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes: Metal Ion Complexation with DTPA-tetra(tBu)ester for MRI
Troubleshooting & Optimization
Technical Support Center: DTPA-tetra(tBu)ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in DTPA-tetra(tBu)ester conjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in conjugation reactions?
A1: this compound is a bifunctional chelating agent. One functional group, a single carboxylic acid, is used to covalently link the molecule to biomolecules such as antibodies or peptides. The other part of the molecule consists of four tert-butyl ester-protected carboxylic acids that form a cage-like structure capable of strongly binding to radiometals. The tert-butyl esters prevent the premature chelation of metals and can be removed after conjugation to activate the chelating function. Using this protected form of DTPA can lead to higher conjugation yields compared to using cyclic DTPA dianhydride, as it minimizes non-selective reactions.[1]
Q2: What is the general principle of conjugating this compound to a protein?
A2: The conjugation of this compound to a protein, such as an antibody, typically involves a two-step process. First, the single free carboxylic acid on the this compound molecule is activated. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, this activated chelator is reacted with the protein. The NHS ester reacts with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface to form a stable amide bond, thus conjugating the this compound to the protein.
Q3: What are the most common causes of low yield in this conjugation reaction?
A3: Low yields in this compound conjugation reactions can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The initial activation step with EDC/NHS is critical. Suboptimal pH, poor quality reagents, or incorrect molar ratios can lead to inefficient formation of the reactive NHS ester.
-
Hydrolysis of the Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. This hydrolysis reaction competes with the desired conjugation reaction, and if significant, can drastically reduce the yield.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of chelator to biomolecule need to be carefully optimized.
-
Poor Quality of Reagents: The purity and storage conditions of this compound, EDC, and NHS are crucial. Moisture can inactivate EDC and NHS.
-
Steric Hindrance: The accessibility of the reactive amines on the biomolecule can be limited, leading to lower than expected conjugation efficiency.[2]
-
Issues with Purification: Inefficient removal of unreacted chelator and byproducts during purification can lead to an apparent low yield of the desired conjugate.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in your this compound conjugation experiments.
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient activation of this compound: The pH of the activation reaction is critical. The reaction of EDC and NHS with the carboxylic acid is most efficient at a pH between 4.5 and 7.2.[3] | Ensure the reaction buffer for the activation step is within the optimal pH range (e.g., using MES buffer at pH 6.0). |
| Hydrolysis of the NHS ester: The NHS ester intermediate is unstable in aqueous solutions and its rate of hydrolysis increases with pH. The half-life at pH 8.6 can be as short as 10 minutes. | Perform the conjugation step immediately after the activation step. Maintain the pH of the conjugation reaction between 7.2 and 8.5 to balance amine reactivity and NHS ester stability. | |
| Suboptimal molar ratio of reactants: An insufficient excess of the activated chelator will result in a low degree of labeling. Conversely, a very large excess can lead to protein modification that affects its biological activity.[4] | Optimize the molar ratio of activated this compound to your biomolecule. A common starting point is a 5- to 20-fold molar excess of the chelator.[4] | |
| Poor quality of EDC and/or NHS: These reagents are moisture-sensitive and can lose activity if not stored properly. | Use fresh, high-quality EDC and NHS. Store them in a desiccator at the recommended temperature. Allow reagents to warm to room temperature before opening to prevent condensation. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the biomolecule for reaction with the activated chelator. | Use amine-free buffers such as phosphate-buffered saline (PBS) or MES for the conjugation reaction. | |
| Protein Aggregation | High degree of conjugation: The attachment of multiple chelator molecules can alter the protein's surface properties, leading to aggregation. | Reduce the molar excess of the activated chelator in the reaction. |
| Inappropriate buffer conditions: The pH and ionic strength of the buffer can influence protein stability. | Optimize the buffer composition for your specific protein. Consider adding stabilizers if aggregation persists. | |
| Difficulty in Purification | Inefficient separation of unreacted chelator: Size exclusion chromatography (SEC) is a common method for purification. The choice of column and running buffer is important for good separation. | Select an SEC column with an appropriate fractionation range for your biomolecule. Ensure the column is well-equilibrated before use. |
| Loss of conjugate during purification: The conjugate may adsorb to the chromatography resin. | Use a column with a low-protein-binding resin. Consider adding a small amount of a non-ionic surfactant to the running buffer. |
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Prepare fresh EDC and NHS/Sulfo-NHS solutions: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to the desired concentration. A typical starting concentration is 10 mg/mL for each.
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to dilute the this compound solution.
-
Add the freshly prepared EDC solution to the this compound solution. A 2- to 5-fold molar excess of EDC over this compound is a good starting point.
-
Immediately add the freshly prepared NHS/Sulfo-NHS solution. A 1.5- to 2.5-fold molar excess of NHS/Sulfo-NHS over this compound is recommended.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol describes the conjugation of the activated this compound to a protein containing primary amines.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Size Exclusion Chromatography column)
Procedure:
-
Prepare the protein solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS, pH 7.4.
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The volume of the activated chelator solution should ideally not exceed 10% of the final reaction volume. The desired molar excess of the chelator over the protein should be calculated beforehand.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quench the reaction (optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein-conjugate from unreacted chelator and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.
Data Presentation
Table 1: Factors Influencing DTPA Conjugation Yield
| Parameter | Condition | Effect on Yield | Reference |
| pH of Activation | pH 4.5 - 7.2 | Optimal for EDC/NHS activation | [3] |
| pH of Conjugation | pH 7.2 - 8.5 | Balances amine reactivity and NHS ester stability | |
| Molar Ratio (Chelator:Protein) | 5:1 to 50:1 (for cDTPAA) | Increasing ratio generally increases conjugation but can decrease protein activity | [4] |
| Protein Concentration | At least 10 mg/mL (for cDTPAA) | Higher concentration can improve coupling efficiency | [5] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer times may increase conjugation but also hydrolysis |
Visualizations
References
- 1. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 111In-DTPA morpholino oligomer for low abdominal accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling. | Sigma-Aldrich [sigmaaldrich.com]
Side products from incomplete deprotection of t-butyl esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the incomplete deprotection of t-butyl esters?
A1: Incomplete deprotection of t-butyl esters, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA), proceeds via a tert-butyl carbocation intermediate. The primary side products arise from the subsequent reactions of this carbocation:
-
Unreacted Starting Material: The t-butyl protected ester will remain if the reaction does not go to completion.
-
Isobutylene: The tert-butyl cation can be deprotonated by a weak base (like the trifluoroacetate anion) to form isobutylene gas.[1]
-
tert-Butyl Trifluoroacetate: The tert-butyl cation can be trapped by the trifluoroacetate counter-ion, forming tert-butyl trifluoroacetate. This consumes the acid catalyst.[1]
-
Alkylation of Nucleophilic Residues: In the context of peptide synthesis, the highly reactive tert-butyl cation can irreversibly modify sensitive amino acid side chains through electrophilic alkylation.[2] Susceptible residues include:
Q2: How can the formation of these side products be minimized?
A2: The most effective strategy to minimize side product formation is the use of "scavengers" in the cleavage cocktail.[2] Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than the sensitive residues in your product, effectively trapping the carbocation before it can cause unwanted modifications.[3] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation to isobutane.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
1,2-Ethanedithiol (EDT): Particularly effective in preventing S-alkylation of cysteine residues and minimizing other side reactions.[4][5]
-
Thioanisole: Often used to protect methionine and tryptophan residues.[3]
The choice of scavenger or a "scavenger cocktail" depends on the specific amino acids present in the peptide sequence.[3]
Q3: My deprotection reaction is incomplete. What are the possible causes and solutions?
A3: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: The amount of acid may be insufficient to fully protonate the ester and drive the reaction to completion.
-
Solution: Increase the concentration or the equivalents of the acid used. For TFA, a common solvent ratio is 1:1 with a solvent like dichloromethane (DCM).[6]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time to complete at the given temperature.
-
Steric Hindrance: The t-butyl ester may be in a sterically hindered position, making it less accessible to the acid.
-
Solution: Longer reaction times or slightly elevated temperatures may be necessary. However, be cautious as this can also increase side product formation.
-
-
Catalyst Consumption: As mentioned in A1, the formation of byproducts like tert-butyl trifluoroacetate can consume the acid catalyst.[1]
-
Solution: Using an excess of the acid is generally recommended to ensure the reaction goes to completion.
-
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of the crude product. | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | Incorporate a suitable scavenger or scavenger cocktail into the deprotection reagent. The choice depends on the peptide sequence (see Data Presentation section). A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides rich in sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be effective.[3] |
| Starting material (t-butyl ester) remains after the reaction. | Incomplete deprotection due to insufficient acid, reaction time, or temperature. | Increase the concentration of the acid (e.g., use a higher ratio of TFA to solvent), extend the reaction time, and monitor the reaction progress by TLC or LC-MS.[3][7] |
| Low yield of the desired product. | - Incomplete deprotection.- Significant side product formation.- Product precipitation issues during workup. | - Address incomplete deprotection and side product formation as described above.- For workup, ensure the peptide is fully precipitated from cold diethyl ether and collected efficiently by centrifugation. |
| Presence of a peak with +56 Da mass shift in LC-MS. | This corresponds to the tert-butylation of a nucleophilic residue, most commonly the sulfur atom of cysteine. | Use a thiol-based scavenger like 1,2-ethanedithiol (EDT) in your cleavage cocktail to minimize S-alkylation.[2] |
Data Presentation
Table 1: Efficacy of Different Scavengers in Mitigating Cysteine S-t-Butylation during TFA Cleavage
The following table summarizes the relative percentage of S-t-butylated side product formed during the TFA-mediated cleavage of a model peptide containing a C-terminal cysteine, with various scavenger cocktails.
| Entry | Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5 v/v/v/v) | % S-t-Butylated Side Product (by HPLC area) |
| 1 | No additional scavenger | 15.2% |
| 2 | Dimethyl Sulfide (DMS) | 8.9% |
| 3 | Thioanisole | 7.5% |
| 4 | 1,4-Butanedithiol (1,4-BDT) | 6.8% |
| 5 | Dithiothreitol (DTT) | 5.3% |
Data adapted from a study on the cleavage of a linear somatostatin analogue containing a C-terminal cysteine.[2] As the data shows, the addition of a thiol-containing scavenger significantly reduces the amount of S-t-butylation.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of t-Butyl Esters
-
Preparation: Dissolve the t-butyl ester-protected compound in a suitable solvent, such as dichloromethane (DCM), at a typical concentration of 0.1-0.2 M.
-
Reagent Addition: To the solution, add an equal volume of trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA. If necessary, add the appropriate scavenger(s) to the mixture (e.g., 2.5-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For peptides, the crude product is often precipitated by adding the concentrated cleavage mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: Purify the crude product by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides.
Protocol 2: HPLC Analysis of Deprotection Reaction
This protocol provides a general method for analyzing the crude product of a t-butyl ester deprotection, particularly for peptides.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes. The specific gradient should be optimized based on the hydrophobicity of the peptide and its side products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude, dried product in mobile phase A or a suitable solvent and inject it into the HPLC system.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and formation of major side products.
Caption: Logical workflow illustrating the role of scavengers in preventing side product formation.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of DTPA-tetra(tBu)ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DTPA-tetra(tBu)ester conjugates. The following information is designed to facilitate the smooth execution of experiments involving these hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble in aqueous solutions?
A1: The this compound moiety is highly hydrophobic due to the four tert-butyl ester groups. These bulky, nonpolar groups significantly reduce the molecule's affinity for water and other polar solvents, leading to poor aqueous solubility. The parent compound, DTPA (diethylenetriaminepentaacetic acid), has limited water solubility itself, which is further diminished by the esterification of its carboxylic acid groups.
Q2: What are the recommended initial steps for dissolving my this compound conjugate?
A2: For initial dissolution, it is recommended to start with a water-miscible organic solvent in which the conjugate is known to have high solubility. Dimethyl sulfoxide (DMSO) is an excellent starting point, as this compound is highly soluble in this solvent.[1] Subsequently, this stock solution can be diluted into your desired aqueous buffer, though precipitation may occur if the final concentration of the organic solvent is too low.
Q3: My conjugate has precipitated out of solution. What can I do?
A3: If your conjugate has precipitated, you can attempt to redissolve it by employing physical methods such as sonication or gentle heating.[1] These techniques can help to overcome the energy barrier for dissolution. However, it is crucial to ensure that your conjugate is stable at elevated temperatures. If precipitation persists, consider preparing a fresh solution using a different solvent system or a lower concentration.
Q4: Can I use co-solvents to improve the solubility of my conjugate in an aqueous buffer?
A4: Yes, using a co-solvent system is a highly effective strategy. This involves dissolving the conjugate in a water-miscible organic solvent first and then adding this solution to the aqueous buffer. Common co-solvents for this purpose include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and polyethylene glycols (e.g., PEG300).[1][2] The final concentration of the organic co-solvent should be optimized to maintain the solubility of the conjugate while minimizing its potential impact on your experiment.
Q5: Are there other methods to enhance the aqueous solubility of my this compound conjugate?
A5: Beyond co-solvents, other techniques can be employed to improve aqueous solubility. These include the use of surfactants or the formation of inclusion complexes with cyclodextrins.[1][3] Surfactants can form micelles that encapsulate the hydrophobic conjugate, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior that can complex with the conjugate to enhance its solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents. This data can guide the selection of an appropriate solvent for preparing stock solutions.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | An excellent initial solvent for preparing high-concentration stock solutions.[1] |
| Chloroform | Slightly Soluble | Qualitative data; precise solubility not specified. |
| Methanol | Slightly Soluble | Qualitative data; precise solubility not specified. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of a this compound conjugate in an organic solvent.
Materials:
-
This compound conjugate
-
High-purity organic solvent (e.g., DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate glassware
Procedure:
-
Accurately weigh the desired amount of the this compound conjugate.
-
Transfer the conjugate to a clean, dry glass vial.
-
Add the required volume of the organic solvent to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle heating may also be applied if the compound is known to be thermally stable.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent System
This protocol details the preparation of an aqueous solution of a this compound conjugate using a co-solvent.
Materials:
-
Stock solution of this compound conjugate in a water-miscible organic solvent (e.g., DMSO)
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the conjugate in a water-miscible organic solvent as described in Protocol 1.
-
While vortexing the aqueous buffer, slowly add the desired volume of the conjugate stock solution.
-
Continue vortexing for at least 30 seconds after the addition is complete.
-
Observe the solution for any signs of precipitation. If the solution becomes cloudy or if a precipitate forms, the solubility limit in that co-solvent/buffer mixture has been exceeded. In this case, a new solution with a higher percentage of the organic co-solvent or a lower final conjugate concentration should be prepared.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound conjugates.
Caption: A flowchart for troubleshooting solubility issues.
References
Technical Support Center: Preventing Hydrolysis of NHS Ester-Activated DTPA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of N-hydroxysuccinimide (NHS) ester-activated Diethylenetriaminepentaacetic acid (DTPA), with a focus on preventing its hydrolysis to ensure successful conjugation.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Low or no yield of the desired conjugate is a frequent problem, often directly attributable to the hydrolysis of the NHS ester.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Suboptimal pH of Reaction Buffer | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal pH range for the reaction of NHS esters with primary amines is typically 7.2-8.5.[1][] At lower pH, the primary amines are protonated and less reactive.[1] At higher pH, the rate of NHS ester hydrolysis significantly increases, competing with the desired conjugation reaction.[1][] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5] |
| Presence of Primary Amines in Buffer | Ensure that your reaction buffer is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6] These will compete with your target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a commonly used amine-free buffer.[7] |
| Hydrolyzed NHS Ester Reagent | NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly.[8][9] Always store NHS ester-activated DTPA desiccated at -20°C.[][10] Before opening, allow the vial to warm to room temperature to prevent condensation.[8][9] Prepare solutions of the NHS ester immediately before use, as they are prone to hydrolysis in aqueous solutions.[6][10] |
| Inadequate Reactant Concentration | Low concentrations of the reactants can favor the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1] Increasing the molar excess of the NHS ester-activated DTPA can also improve conjugation efficiency, though excessive amounts should be avoided to prevent unwanted side reactions. |
| Suboptimal Reaction Time and Temperature | Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Performing the reaction at a lower temperature (4°C) can help to minimize hydrolysis but may require a longer incubation time to achieve sufficient labeling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
A1: NHS ester hydrolysis is a chemical reaction in which the NHS ester group reacts with water, leading to the cleavage of the ester bond and the formation of a carboxylic acid and N-hydroxysuccinimide. This is a significant problem because the hydrolyzed DTPA is no longer reactive towards primary amines, thus preventing the desired conjugation to your target molecule and resulting in low or no product yield.[1][11][12]
Q2: How does pH affect the stability of NHS ester-activated DTPA?
A2: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[1][11] While a slightly alkaline pH (7.2-8.5) is required to deprotonate primary amines for the conjugation reaction, a pH above 8.5 drastically accelerates hydrolysis.[1][]
Q3: Can I prepare a stock solution of NHS ester-activated DTPA in an aqueous buffer?
A3: It is strongly discouraged to prepare and store stock solutions of NHS ester-activated DTPA in aqueous buffers due to its rapid hydrolysis.[6] If the reagent is not readily soluble in your reaction buffer, it can be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the aqueous reaction mixture.[4][5] Ensure the organic solvent is of high purity and amine-free.[5]
Q4: How can I confirm if my NHS ester-activated DTPA has hydrolyzed?
A4: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This byproduct absorbs light in the 260-280 nm range.[9][11] You can spectrophotometrically monitor the increase in absorbance in this range over time in an aqueous solution to assess the extent of hydrolysis.[8][11] A significant absorbance reading in a freshly prepared solution may indicate that the reagent has already hydrolyzed due to improper storage or handling.
Q5: What are the ideal storage conditions for NHS ester-activated DTPA?
A5: To minimize hydrolysis, NHS ester-activated DTPA should be stored desiccated at -20°C.[][10] It is also beneficial to purge the vial with an inert gas like nitrogen or argon before sealing to remove moisture-laden air.[9] For frequent use, consider aliquoting the reagent into smaller, single-use vials to avoid repeated warming and cooling cycles and exposure to atmospheric moisture.[10]
Data Presentation
Hydrolysis Rates of NHS Esters
The rate of hydrolysis is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[11] |
| 7.0 | Room Temperature | ~7 hours[8][9] |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.5 | Room Temperature | Half-life decreases significantly[14] |
| 8.6 | 4 | 10 minutes[11] |
| 9.0 | Room Temperature | Minutes[8][9] |
Experimental Protocols
General Protocol for Minimizing Hydrolysis during Conjugation
This protocol provides a general guideline for conjugating NHS ester-activated DTPA to a primary amine-containing molecule (e.g., a protein) while minimizing hydrolysis.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-activated DTPA
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester-Activated DTPA Solution: Immediately before use, dissolve the NHS ester-activated DTPA in a small amount of anhydrous DMSO or DMF.[6]
-
Perform the Conjugation Reaction:
-
Adjust the pH of the protein solution to the optimal range (7.2-8.5) using the reaction buffer. A pH of 8.3 is often a good starting point.[1][3]
-
Add the calculated amount of the dissolved NHS ester-activated DTPA to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[1]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to react with and deactivate any unreacted NHS ester.[10]
-
Purify the Conjugate: Remove excess, unreacted reagents and byproducts by using a desalting column or through dialysis.
Mandatory Visualizations
Caption: Hydrolysis of NHS Ester-Activated DTPA.
Caption: Workflow to Minimize NHS Ester Hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. stallardediting.com [stallardediting.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Labeling Primary Amines with DTPA-tetra(tBu)ester
This technical support guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals on the optimal conditions for labeling primary amines with DTPA-tetra(tBu)ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling primary amines with this compound?
A1: The optimal pH depends on the chosen reaction method. This compound is a carboxylic acid and requires activation to react with a primary amine. The recommended and most efficient method is carbodiimide-mediated coupling in an anhydrous organic solvent, which is not pH-dependent in the traditional sense. A non-nucleophilic base is used to deprotonate the amine.
If attempting a direct reaction in an aqueous buffer (which is not the standard or recommended procedure), a pH range of 7.2 to 8.5 would be a starting point. This is a compromise to ensure the primary amine is sufficiently deprotonated to be nucleophilic while minimizing the hydrolysis of the activated DTPA ester.[1]
Q2: Why is carbodiimide-mediated coupling the recommended method?
A2: Carbodiimide coupling is a well-established and efficient method for forming a stable amide bond between a carboxylic acid (like this compound) and a primary amine.[2] This method allows for controlled activation of the carboxylic acid, leading to higher yields and fewer side products compared to a direct reaction in an aqueous solution.[3]
Q3: Can I perform the labeling reaction in an aqueous buffer like PBS?
A3: While it might be attempted, it is not the recommended method due to several factors. Without an activating agent, the reaction is likely to be very slow or not occur at all. If an activating agent like EDC is used in an aqueous buffer, there will be a competition between the amine-coupling reaction and the hydrolysis of the activated ester.[1] For optimal results, an anhydrous organic solvent is preferred.
Q4: What are the key reagents needed for carbodiimide-mediated coupling of this compound?
A4: The key reagents include:
-
This compound: The labeling reagent.
-
A Carbodiimide: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC).[1]
-
An Additive: Such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and reduce side reactions.[4]
-
An Anhydrous Organic Solvent: Such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
A Non-nucleophilic Base (optional but recommended): Such as N,N-Diisopropylethylamine (DIEA) to deprotonate the primary amine.[5]
Q5: How can I remove the tert-butyl protecting groups after labeling?
A5: The tert-butyl (tBu) ester protecting groups are labile to acid and can be removed by treatment with trifluoroacetic acid (TFA).[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient activation of this compound. | Ensure your carbodiimide and NHS/HOBt are fresh and anhydrous. Increase the molar excess of the activating agents. |
| Protonated primary amine. | If the reaction is performed in an organic solvent, add a non-nucleophilic base like DIEA. If in an aqueous buffer, ensure the pH is between 7.2 and 8.5.[1] | |
| Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing nucleophiles. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophilic components. | |
| Precipitation of Reagents | Poor solubility of the protein/peptide or this compound in the chosen solvent. | Test the solubility of your components in different anhydrous organic solvents. Consider using a cosolvent system. |
| Loss of Protein/Peptide Activity | Harsh reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Optimize the molar ratio of labeling reagents to your molecule. |
| Modification of critical amine residues. | If possible, use a site-specific labeling strategy. Consider protecting sensitive functional groups. | |
| Multiple Labeling Products | High molar excess of this compound. | Reduce the molar ratio of this compound to your molecule. Optimize the reaction time. |
| Unreacted this compound in Final Product | Incomplete reaction or inefficient purification. | Increase the reaction time. Optimize your purification method (e.g., size exclusion chromatography, dialysis, or HPLC). |
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Labeling in an Organic Solvent (Recommended)
This protocol describes the labeling of a primary amine-containing molecule (e.g., a peptide or protein) with this compound using EDC and NHS in an anhydrous organic solvent.
Materials:
-
This compound
-
Molecule with a primary amine (e.g., peptide, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC, size exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in anhydrous DMF.
-
Prepare stock solutions of this compound, EDC, NHS, and DIEA in anhydrous DMF.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
To the solution of the amine-containing molecule, add DIEA (2 equivalents).
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to consume any unreacted activated this compound.
-
-
Purification:
-
Purify the labeled product from the reaction mixture using an appropriate chromatographic technique.
-
Data Summary: Reaction Conditions
| Parameter | Carbodiimide-Mediated Coupling (Recommended) | Aqueous Labeling (Hypothetical) |
| pH | Not directly applicable (reaction in organic solvent) | 7.2 - 8.5 |
| Solvent | Anhydrous DMF, DCM | Amine-free buffer (e.g., PBS, Borate) |
| Activating Agent | EDC, DIC | None (inefficient) or EDC |
| Additive | NHS, HOBt | NHS (if using EDC) |
| Base | DIEA | Buffer maintains pH |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 24 hours | Highly variable, likely longer |
Visualizations
Caption: Experimental workflow for carbodiimide-mediated labeling.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. WO2000058265A1 - Preparation of dtpa esters with different ester groups - Google Patents [patents.google.com]
Technical Support Center: Purifying DTPA-Conjugated Peptides
Welcome to the technical support center for challenges in purifying DTPA-conjugated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Conjugation & Pre-Purification Issues
Question 1: My DTPA conjugation reaction has a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in DTPA conjugation reactions are a frequent challenge, often stemming from several factors:
-
Hydrolysis of DTPA Anhydride: Cyclic DTPA dianhydride (cDTPAa), a common reagent, is susceptible to hydrolysis, which competes with the desired conjugation reaction. This is particularly problematic at low peptide concentrations.
-
Suboptimal pH: The conjugation reaction is pH-dependent. While a higher pH can favor the reaction, a significant drop in pH can occur during the reaction due to the acidic byproducts of hydrolysis, hindering conjugation efficiency.
-
Formation of Side Products: The use of cDTPAa, with its two reactive anhydride groups, can lead to undesirable inter- and intramolecular cross-linking of your peptide, reducing the yield of the desired mono-conjugated product.[]
Troubleshooting Steps:
-
Optimize Reaction pH: Maintain a stable pH between 8.2 and 8.6 using a robust buffer system like bicarbonate or borate buffer to enhance conjugation efficiency.[2]
-
Increase Reactant Concentration: If possible, increasing the concentration of your peptide can help the conjugation reaction outcompete the hydrolysis of cDTPAa.
-
Use a Monoreactive DTPA Derivative: To avoid cross-linking and improve yield, consider using a monoreactive DTPA derivative where four of the five carboxylic acid groups are protected.[][3][4][5] This strategy significantly reduces the formation of undesirable side products. A reported synthesis using a monoreactive DTPA derivative achieved an overall yield of 31.8% after purification.[3][5]
-
On-Resin Conjugation: Performing the DTPA conjugation while the peptide is still on the solid-phase resin can be a highly efficient method to achieve site-specific, mono-conjugation, simplifying subsequent purification steps.[6][7]
HPLC Purification Challenges
Question 2: I'm observing poor peak shape (tailing, broad peaks) during RP-HPLC purification of my DTPA-conjugated peptide. How can I improve this?
Answer:
Poor peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC) is often related to secondary interactions between the peptide and the stationary phase, or suboptimal mobile phase conditions.
Troubleshooting Steps:
-
Optimize Trifluoroacetic Acid (TFA) Concentration: TFA is a common ion-pairing agent that improves peak shape. The typical concentration is 0.1%.[][8] However, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be optimal.[4][9] Conversely, on high-purity silica columns, lower TFA concentrations (e.g., 0.01%) can sometimes improve resolution.[2]
-
Adjust the Mobile Phase Gradient: A steep gradient can lead to poor resolution and broad peaks. Try a shallower gradient, for example, a 0.1% to 0.5% change in acetonitrile per minute, to improve separation.[2][10][11]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40°C or even 70°C) can improve peak shape and change selectivity, potentially resolving co-eluting impurities.[12]
-
Choose the Right Column: For peptides, wide-pore columns (e.g., 300 Å) are generally recommended.[2][12] If your peptide is particularly hydrophobic, a C4 or C8 column might provide better results than a C18 column. For more hydrophilic peptides, a column specifically designed for aqueous mobile phases may prevent phase collapse.
Question 3: My DTPA-conjugated peptide is not well-retained on the C18 column and elutes in the void volume. What should I do?
Answer:
Poor retention of hydrophilic peptides on a C18 column is a common issue. DTPA itself is a hydrophilic molecule, and its conjugation can increase the overall polarity of a peptide.
Troubleshooting Steps:
-
Use a More Retentive Stationary Phase: If possible, switch to a more retentive column, such as one with a different C18 bonding chemistry or a phenyl-hexyl phase.
-
Employ Alternative Ion-Pairing Reagents: More hydrophobic ion-pairing reagents like heptafluorobutyric acid (HFBA) can increase the retention of hydrophilic peptides.[13][14]
-
Consider an Alternative Purification Method: For highly hydrophilic peptides, other chromatography techniques may be more suitable:
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be very effective for purifying charged peptides.[9][15][16]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation, and with gradient elution, can serve as a purification method itself.[17][18]
-
Question 4: How do I remove unreacted DTPA and other small molecule impurities from my conjugated peptide?
Answer:
Removing small molecule impurities like unreacted DTPA, hydrolyzed DTPA, and scavengers from the cleavage process is a critical step.
Troubleshooting Steps:
-
Precipitation and Washing: After cleavage from the resin, precipitating the peptide with cold diethyl ether and washing the pellet multiple times can effectively remove a significant amount of small, organic impurities.[17]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is an excellent method for removing small molecules from your much larger peptide conjugate.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to bind the peptide conjugate while allowing salts and very polar impurities to pass through in the loading and washing steps. The purified peptide is then eluted with a higher concentration of organic solvent.
-
RP-HPLC: A well-optimized RP-HPLC method will typically separate the peptide conjugate from these smaller, more polar impurities, which will elute earlier in the gradient.
Quantitative Data Summary
| Parameter | Method/Condition | Result | Reference |
| Overall Yield | Monoreactive DTPA, Solid-Phase Synthesis, RP-HPLC Purification | 31.8% | [3][5] |
| Radiochemical Yield | 111In labeling of mDTPA-peptide | >95% | [3][5] |
| Purification Yield | RP-SPE with gradient elution | 6% to 70% (peptide dependent) | [17] |
| Purity | RP-SPE purified peptide | >95% | [17] |
| Purity | Two-step IEX followed by RP-HPLC | >95% | [19] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of DTPA-Conjugated Peptides
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of organic solvent like acetonitrile or isopropanol can be added. Centrifuge the sample to remove any particulates.
-
Column: A wide-pore (300 Å) C18 or C8 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient, for example, 5-15% B over 5 minutes.
-
Continue with a linear gradient to 60-70% B over 30-60 minutes. The steepness of the gradient can be optimized to improve resolution.
-
Follow with a wash step at high %B (e.g., 95%) to elute any strongly bound impurities.
-
Re-equilibrate the column at the initial conditions for at least 3-5 column volumes before the next injection.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 2: Ion-Exchange Chromatography (IEX) for Peptide Purification
-
Column and Buffer Selection:
-
For peptides with a net positive charge at the working pH, use a cation-exchange column (e.g., SP Sepharose).
-
For peptides with a net negative charge, use an anion-exchange column (e.g., Q Sepharose).
-
Choose a buffer system that maintains a stable pH where the peptide has the desired charge.
-
-
Equilibration: Equilibrate the column with at least 5 column volumes of the starting buffer (low ionic strength).
-
Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer. Alternatively, a pH gradient can be used.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired peptide using HPLC and/or SDS-PAGE.
-
Desalting: The fractions containing the pure peptide will need to be desalted, typically using RP-HPLC or SEC.
Visualizations
Caption: Troubleshooting workflow for DTPA-conjugated peptide purification.
Caption: Key parameters for optimizing RP-HPLC separation of peptides.
References
- 2. hplc.eu [hplc.eu]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. conductscience.com [conductscience.com]
- 16. waters.com [waters.com]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inefficient Radiolabeling with DTPA-Conjugated Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the radiolabeling of DTPA-conjugated antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DTPA to antibody for conjugation?
A1: The optimal molar ratio of DTPA (or its anhydride derivative) to antibody is a critical parameter that requires careful optimization. A ratio that is too low will result in an insufficient number of chelating sites for the radiometal, leading to low specific activity. Conversely, an excessively high ratio can lead to the modification of critical amino acid residues (e.g., lysine) within the antigen-binding site, thereby reducing the antibody's immunoreactivity.[1][2][3] It is recommended to perform optimization studies, starting with molar ratios ranging from 5:1 to 50:1 (cDTPAA:antibody) and assessing both the number of DTPA molecules incorporated per antibody and the retention of binding activity.[1][2][4]
Q2: How does pH affect the DTPA conjugation reaction?
A2: The conjugation of DTPA anhydride to the antibody is pH-dependent, with the reaction being favored at a slightly alkaline pH.[1][2] A pH range of 8.0-9.0 is generally recommended for the acylation reaction, as it facilitates the reaction with the primary amino groups of lysine residues on the antibody.[5] Bicarbonate or borate buffers are often used to maintain the desired pH during the conjugation process.[1][2]
Q3: What is the ideal pH for the radiolabeling step?
A3: The optimal pH for radiolabeling is dependent on the specific radiometal being used. For many common radiometals like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y), a slightly acidic pH in the range of 4.0-6.0 is often optimal for chelation by the DTPA-conjugated antibody.[5][6][7] It is crucial to consult the literature for the specific radiometal of interest to determine the ideal pH for efficient labeling.
Q4: What are common causes of low radiolabeling efficiency?
A4: Several factors can contribute to low radiolabeling efficiency:
-
Suboptimal DTPA-to-antibody ratio: Insufficient DTPA molecules per antibody.
-
Incorrect pH: Both the conjugation and radiolabeling steps are pH-sensitive.
-
Presence of metal contaminants: Trace metal ions in buffers or reagents can compete with the radiometal for chelation by DTPA.[8] The use of metal-free buffers and reagents is highly recommended.
-
Low antibody concentration: Lower antibody concentrations can sometimes lead to reduced labeling efficiency.[4]
-
Hydrolysis of DTPA anhydride: The cyclic DTPA anhydride is susceptible to hydrolysis, which can reduce its reactivity. It should be stored under dry conditions and dissolved in an appropriate solvent like DMSO immediately before use.[4]
-
Radiolysis: High levels of radioactivity can damage the antibody, affecting its integrity and labeling capacity.[9]
Q5: How can I purify the DTPA-conjugated antibody?
A5: After the conjugation reaction, it is essential to remove unconjugated DTPA and any reaction byproducts. Size exclusion chromatography (e.g., using Sephadex G-50 or Bio Gel P-30) is a commonly used method for purification.[10][11] This step ensures that the subsequent radiolabeling is specific to the antibody-conjugated DTPA.
Q6: What quality control tests are necessary for radiolabeled antibodies?
A6: Comprehensive quality control is crucial to ensure the efficacy and safety of radiolabeled antibodies.[12][13][14] Key tests include:
-
Radiochemical Purity: Determined by methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled antibody from free radiometal.[15]
-
Immunoreactivity: Assessed through binding assays (e.g., ELISA or radioimmunoassay) to confirm that the antibody retains its ability to bind to its target antigen after conjugation and radiolabeling.[13]
-
Stability: The stability of the radiolabeled antibody should be evaluated in relevant biological media (e.g., serum) over time to assess for dissociation of the radiometal.[16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of DTPA-conjugated antibodies.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Efficiency | Insufficient number of DTPA molecules per antibody. | Optimize the DTPA:antibody molar ratio during conjugation. Start with a ratio of 20:1 and test higher ratios if necessary, while monitoring immunoreactivity.[1][2] |
| Incorrect pH during radiolabeling. | Ensure the pH of the reaction buffer is optimal for the specific radiometal being used (typically pH 4.0-6.0 for ¹¹¹In and ⁹⁰Y).[5][6] | |
| Presence of competing metal ions. | Use high-purity, metal-free water and reagents. Treat buffers with a chelating resin (e.g., Chelex-100) to remove trace metal contaminants.[8] | |
| Hydrolyzed DTPA anhydride. | Use fresh, high-quality DTPA anhydride. Dissolve it in anhydrous DMSO immediately before adding it to the antibody solution.[4] | |
| Poor Antibody Recovery After Conjugation/Purification | Antibody aggregation. | Perform conjugation and purification steps at 4°C to minimize aggregation. Ensure gentle mixing during the reaction.[17] |
| Non-specific binding to the purification column. | Pre-treat the size exclusion column with a solution of bovine serum albumin (BSA) to block non-specific binding sites. | |
| Reduced Immunoreactivity | Over-conjugation of DTPA. | Decrease the DTPA:antibody molar ratio. Excessive conjugation can modify lysine residues in the antigen-binding site.[1][2] |
| Harsh reaction conditions. | Avoid prolonged incubation times and extreme pH values during conjugation. | |
| Instability of the Radiolabeled Antibody (Dissociation of Radiometal) | Suboptimal chelation. | Ensure the DTPA is properly conjugated and that the radiolabeling conditions (pH, temperature) are optimal for stable complex formation. |
| Use of a less stable chelator. | For certain radiometals, alternative chelators like DOTA may offer superior stability compared to DTPA.[18][19] |
Experimental Protocols
Key Experiment: DTPA Conjugation to Antibody
Methodology:
-
Antibody Preparation: Prepare the antibody solution in a metal-free bicarbonate buffer (0.1 M, pH 8.2-8.5). The antibody concentration should ideally be at least 10 mg/mL.[4]
-
DTPA Anhydride Preparation: Immediately before use, dissolve cyclic DTPA anhydride (cDTPAA) in anhydrous dimethyl sulfoxide (DMSO) to a known concentration.
-
Conjugation Reaction: Add the cDTPAA solution to the antibody solution to achieve the desired molar ratio (e.g., 20:1 cDTPAA:antibody). Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[20]
-
Purification: Purify the DTPA-conjugated antibody from unreacted DTPA using a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with metal-free 0.1 M ammonium acetate buffer (pH 7.0).
-
Characterization: Determine the number of DTPA molecules conjugated per antibody molecule using a suitable method, such as the radiometric assay with a tracer amount of ¹¹¹In.[21]
Key Experiment: Radiolabeling with Indium-111
Methodology:
-
Preparation: To the purified DTPA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5), add a solution of ¹¹¹InCl₃ in 0.05 M HCl.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[5]
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0). The radiolabeled antibody should remain at the origin, while free ¹¹¹In-citrate migrates with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a size exclusion column.
Visualizations
Caption: Workflow of DTPA-antibody conjugation and subsequent radiolabeling.
Caption: Troubleshooting workflow for low radiolabeling efficiency.
References
- 1. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 6. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Labelling monoclonal antibodies with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Uptake of indium-111 in the liver of mice following administration of indium-111-DTPA-labeled monoclonal antibodies: influence of labeling parameters, physiologic parameters, and antibody dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www-pub.iaea.org [www-pub.iaea.org]
- 15. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label stability in serum of four radionuclides on DTPA-coupled antibodies--an evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Yttrium-90-labeled monoclonal antibody for therapy: labeling by a new macrocyclic bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Technology of DTPA and immunoglobulins conjugation and their attachment to 90Y and 177Lu radionuclides [inis.iaea.org]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Monitoring t-butyl Ester Cleavage from DOTA/DTPA Chelators
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of t-butyl ester cleavage from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) chelators.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cleaving t-butyl esters from DOTA/DTPA?
A1: The t-butyl esters act as protecting groups for the carboxylic acid functionalities of DOTA and DTPA.[1][2] This protection allows for controlled chemical modifications and conjugations to biomolecules.[2] Cleavage of these esters, also known as deprotection, is a crucial final step to reveal the free carboxylates, which are essential for forming a stable complex with a metal ion (e.g., for PET imaging or radiotherapy).[3]
Q2: What is the most common method for t-butyl ester cleavage?
A2: The most common method for cleaving t-butyl esters from DOTA and DTPA derivatives is treatment with strong acids, most notably trifluoroacetic acid (TFA).[1][4][5] This is often performed in a solution with scavengers, such as water or triisopropylsilane (TIS), to prevent side reactions caused by the released t-butyl cation.[5]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored by several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[1][6]
Q4: What are the expected changes I should see in my analytical data upon successful cleavage?
A4: Upon successful cleavage, you should observe the disappearance of the starting material (the t-butyl protected chelator) and the appearance of a new, more polar product (the deprotected chelator). In HPLC, the deprotected product will typically have a shorter retention time. In LC-MS, you will observe a decrease in the molecular weight corresponding to the loss of the t-butyl groups. In ¹H NMR, the characteristic singlet of the t-butyl protons will disappear.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
Persistence of the starting material peak in HPLC or LC-MS analysis.
-
Presence of partially deprotected intermediates.
-
The ¹H NMR spectrum still shows a significant peak for the t-butyl protons.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Acid Concentration | The concentration of TFA may be too low. While TFA is often used in high concentrations (e.g., 95%), ensure your protocol uses a sufficient amount.[5] |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. Continue to monitor the reaction at regular intervals until the starting material is no longer observed. |
| Low Reaction Temperature | While many deprotections proceed at room temperature, some sterically hindered substrates may require gentle heating. |
| Presence of Water | While a small amount of water can act as a scavenger, an excessive amount can dilute the acid and hinder the reaction. Ensure anhydrous conditions if your protocol specifies it. |
Issue 2: Observation of Unexpected Byproducts
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
-
Mass spectra indicating masses that do not correspond to the starting material, product, or partially deprotected intermediates.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| S-Alkylation of Methionine Residues | The t-butyl cation generated during cleavage can alkylate the sulfur atom in methionine residues.[7] |
| Alkylation of Tryptophan Residues | The indole ring of tryptophan is also susceptible to alkylation by the t-butyl cation. |
| Degradation of Acid-Sensitive Groups | Other protecting groups or sensitive functionalities in your molecule may be cleaved or degraded by the strong acid. |
| Solution for all causes | The use of scavengers is crucial to prevent these side reactions. A common scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[5] |
Experimental Protocols
Monitoring by High-Performance Liquid Chromatography (HPLC)
This method is suitable for observing the disappearance of the less polar starting material and the appearance of the more polar deprotected product.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[9]
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20-30 minutes.[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV detector at 220 nm or 280 nm if the molecule contains a chromophore.[10]
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the initial mobile phase, and inject it into the HPLC system.
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides confirmation of the deprotection by observing the change in molecular weight.
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Operate in positive ion mode to observe the protonated molecules [M+H]⁺.
-
Expected Mass Shift: Calculate the expected mass difference between the fully protected starting material and the fully deprotected product. Each t-butyl group (C₄H₉) has a mass of 57.12 Da, but is replacing a proton (H), so the net loss per group is 56.11 Da.
Monitoring by ¹H NMR Spectroscopy
NMR is useful for confirming the complete removal of the t-butyl groups.
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA), and dissolve the residue in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Expected Change: The characteristic singlet peak of the t-butyl protons, typically appearing around 1.4-1.5 ppm, will disappear upon complete deprotection.[11]
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for qualitative monitoring of the reaction progress.[12][13]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexane). The exact ratio will need to be determined empirically.
-
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.[12][13]
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin if there are free amines).
-
-
Expected Result: The deprotected product will be more polar and thus have a lower Rf value (it will travel a shorter distance up the plate) than the starting material.
Quantitative Data Summary
| Parameter | Protected Chelator (e.g., DOTA-tris(tBu)-ester) | Deprotected Chelator (DOTA) |
| Typical HPLC Retention Time | Longer | Shorter |
| Molecular Weight Change | N/A | Loss of 56.11 Da per t-butyl group |
| ¹H NMR Signal | Singlet at ~1.4-1.5 ppm (9H per group) | Absence of the t-butyl singlet |
| TLC Rf Value | Higher | Lower |
Visualizations
Caption: Experimental workflow for monitoring t-butyl ester cleavage.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of DTPA-tetra(tBu)ester
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional chelators like Diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester) is a critical step in the development of radiopharmaceuticals and other targeted therapies. The presence of impurities can significantly impact labeling efficiency, stability, and in vivo performance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used and robust method for the purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is optimal for this hydrophobic molecule.
A key challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors less sensitive.[1][2] To overcome this, several alternative detection methods can be employed:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: A universal detector, but it is less sensitive and not compatible with gradient elution.[3][4]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, and can be used to identify unknown impurities.
Experimental Protocol: HPLC-ELSD/CAD/MS
Instrumentation: A standard HPLC or UHPLC system equipped with an ELSD, CAD, or Mass Spectrometer.
-
Column: C18, 2.7–5 µm particle size, 4.6 x 150 mm (A C8 column can also be used for slightly less retention).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for a quantitative purity assessment (qNMR).
-
Advantages: Provides structural information about the main component and impurities. Can be quantitative without the need for a reference standard of the impurity.
-
Disadvantages: Lower sensitivity compared to HPLC-MS. Complex spectra can be difficult to interpret if multiple impurities are present. Requires a relatively large amount of sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification of volatile impurities.
-
Advantages: Excellent for identifying residual solvents and other volatile by-products from the synthesis.
-
Disadvantages: this compound itself is not sufficiently volatile and is thermally labile, making it unsuitable for direct GC analysis. Derivatization would be required, which adds complexity to the sample preparation and can introduce artifacts.[5]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity and for monitoring reaction progress.
-
Advantages: Fast, inexpensive, and allows for the simultaneous analysis of multiple samples.
-
Disadvantages: Primarily qualitative, providing limited information on the quantity of impurities. Lower resolution and sensitivity compared to HPLC.
Comparison of Analytical Methods
| Feature | HPLC (with ELSD/CAD/MS) | NMR | GC-MS | TLC |
| Quantitation | Excellent | Very Good (qNMR) | Good (for volatile impurities) | Poor (Qualitative) |
| Sensitivity | High to Very High | Moderate | Very High (for volatile impurities) | Low |
| Resolution | Very High | Moderate | Very High | Low |
| Throughput | Moderate | Low | High | High |
| Compound Volatility | Not required | Not required | Required | Not required |
| Primary Use | Purity determination and quantitation of non-volatile impurities | Structural elucidation and quantitation | Analysis of residual solvents and volatile impurities | Reaction monitoring and qualitative purity check |
Potential Impurities and their Detection
The synthesis of this compound typically involves the reaction of DTPA or its anhydride with a source of tert-butyl groups.[6][7] Potential impurities include:
-
Starting Materials: Unreacted DTPA.
-
Partially Esterified Intermediates: DTPA-mono(tBu)ester, DTPA-di(tBu)ester, DTPA-tri(tBu)ester.
-
By-products: tert-butanol and other species derived from the esterification reagent.
-
Solvents: Residual solvents from the reaction and purification steps.
Conclusion
For a comprehensive and accurate assessment of this compound purity, a reversed-phase HPLC method with a universal detector such as ELSD, CAD, or MS is the recommended approach. This method is capable of separating and quantifying the main component from potential non-volatile impurities like partially esterified species and unreacted starting materials. While NMR can provide valuable structural information and quantitative data, and GC-MS is excellent for analyzing volatile impurities, HPLC remains the most robust and versatile technique for routine quality control and final product release of this compound. TLC serves as a useful, rapid, and inexpensive tool for reaction monitoring. The choice of method ultimately depends on the specific requirements of the analysis, from routine purity checks to in-depth impurity profiling.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2000058265A1 - Preparation of dtpa esters with different ester groups - Google Patents [patents.google.com]
- 7. kns.org [kns.org]
A Researcher's Guide to Mass Spectrometry of DTPA-Peptide Conjugates
The conjugation of diethylenetriaminepentaacetic acid (DTPA) to peptides is a cornerstone in the development of radiopharmaceuticals and targeted imaging agents. Accurate characterization of these conjugates is critical for ensuring their efficacy and safety. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of mass spectrometric techniques and alternative methods for the analysis of DTPA-peptide conjugates, supported by experimental data and protocols.
Mass Spectrometry Approaches for DTPA-Peptide Conjugate Analysis
The two most common ionization techniques for analyzing DTPA-peptide conjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each method presents distinct advantages and is often coupled with various mass analyzers, such as Time-of-Flight (TOF), Quadrupole, and Orbitrap, to achieve desired performance characteristics.
Comparison of Common Mass Spectrometry Techniques
| Technique | Mass Accuracy | Resolution | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| MALDI-TOF MS | 5 - 50 ppm | 10,000 - 40,000 | fmol - pmol | High | Tolerant to salts and buffers, simple sample preparation, primarily produces singly charged ions simplifying spectral interpretation.[1] | Can be less suitable for complex mixtures, potential for fragmentation of labile molecules. |
| ESI-MS | < 5 ppm | 50,000 - 200,000+ | amol - fmol | Medium | Produces multiply charged ions, bringing large molecules into the detectable m/z range of many mass analyzers[1]; easily coupled with liquid chromatography (LC) for mixture analysis.[2] | Less tolerant to salts and detergents, complex spectra from multiple charge states can require deconvolution.[1] |
| LC-ESI-MS/MS | < 5 ppm | 50,000 - 200,000+ | amol - fmol | Low to Medium | Provides separation of complex mixtures prior to MS analysis, enabling characterization of individual components and isomers. Allows for fragmentation (MS/MS) to confirm sequence and conjugation site. | Longer analysis time, potential for ion suppression effects. |
Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is invaluable for confirming the peptide sequence and pinpointing the site of DTPA conjugation. The choice of fragmentation method is crucial for obtaining comprehensive structural information.
| Fragmentation Method | Principle | Information Obtained | Suitability for DTPA-Peptide Conjugates |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone.[3] | Predominantly b- and y-type ions, providing peptide sequence information. | Widely used, but can sometimes lead to the loss of the DTPA moiety or other post-translational modifications. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone.[4] | Generates c- and z-type fragment ions, often preserving labile modifications like phosphorylation and, potentially, the DTPA-metal complex.[4] | Highly advantageous for preserving the integrity of the DTPA conjugate and identifying the precise attachment site.[3][4] |
Experimental Workflow for Mass Spectrometric Analysis
A typical workflow for the analysis of DTPA-peptide conjugates by mass spectrometry involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Sample Preparation for MALDI-TOF MS
-
Materials:
-
Purified DTPA-peptide conjugate (1-10 pmol/µL in water or a volatile buffer like ammonium bicarbonate).
-
MALDI Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
MALDI target plate.
-
-
Protocol:
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the DTPA-peptide conjugate solution to the matrix spot and mix by gently pipetting up and down.
-
Allow the spot to air dry completely at room temperature. This process is known as the dried-droplet method.
-
Insert the target plate into the MALDI-TOF mass spectrometer for analysis.
-
2. Sample Preparation for LC-ESI-MS
-
Materials:
-
Purified DTPA-peptide conjugate (1-10 pmol/µL in a solvent compatible with reverse-phase chromatography, e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Reverse-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Protocol:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject 1-5 µL of the DTPA-peptide conjugate solution onto the column.
-
Elute the conjugate using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
The eluent is directly introduced into the ESI source of the mass spectrometer.
-
Challenges in the Mass Spectrometry of DTPA-Peptide Conjugates
The analysis of these molecules is not without its difficulties:
-
Isomeric Complexity: The synthesis of DTPA conjugates can result in multiple isomers, which may be difficult to separate and characterize.[5][6]
-
Metal Complex Stability: The non-covalent interaction between the DTPA chelator and the metal ion can be disrupted in the gas phase, leading to an underestimation of the metal-bound species.[7][8]
-
Broadening of Mass Peaks: An increase in the number of conjugated DTPA molecules can lead to broader and noisier peaks in the mass spectrum, which can complicate the determination of the average number of DTPA molecules per peptide.[9]
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of DTPA-peptide conjugates often benefits from the use of orthogonal techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, and quantification.[10][11][12] | Robust, reproducible, and widely available. | Limited structural information compared to MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed three-dimensional structure, confirmation of conjugation site, and characterization of isomers.[10] | Provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive and accurate quantification of the metal-to-peptide ratio.[8] | Gold standard for elemental quantification. | Provides no information on the structure of the peptide or the conjugation site. |
Logical Relationship of Analytical Techniques
The selection of an analytical technique depends on the specific information required at different stages of research and development.
References
- 1. biotage.com [biotage.com]
- 2. jchemrev.com [jchemrev.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metalloproteomics: Challenges and Prospective for Clinical Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Comparing stability of DTPA vs DOTA metal complexes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of metal chelation, particularly for applications in medical imaging, radiopharmaceuticals, and heavy metal detoxification, the choice of chelating agent is paramount. Among the most prominent aminopolycarboxylic acids are diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides an objective comparison of the stability of metal complexes formed with these two ligands, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chelator for their specific needs.
At a Glance: Key Differences
| Feature | DTPA (Diethylenetriaminepentaacetic acid) | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |
| Structure | Acyclic, linear | Macrocyclic, pre-organized cavity |
| Thermodynamic Stability | Forms highly stable complexes with a wide range of metal ions. | Generally forms complexes with higher thermodynamic stability, especially with lanthanide ions, compared to DTPA.[1] |
| Kinetic Inertness | Complexes can be more kinetically labile, meaning they can dissociate more readily. | Exhibits superior kinetic inertness, leading to more robust complexes that are less prone to dissociation in vivo. |
| Radiolabeling Conditions | Typically allows for faster radiolabeling at lower temperatures. | Often requires higher temperatures for efficient radiolabeling due to its rigid structure.[2] |
| Applications | MRI contrast agents (e.g., Gd-DTPA), radiopharmaceuticals, heavy metal detoxification. | MRI contrast agents (e.g., Gd-DOTA), targeted radiopharmaceuticals (theranostics), PET imaging agents. |
Quantitative Comparison of Complex Stability
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the logarithm of the stability constants for DTPA and DOTA with several medically and biologically relevant metal ions.
| Metal Ion | DTPA (log K) | DOTA (log K) |
| Gd³⁺ | ~22.5[1] | ~24.3[1] |
| Lu³⁺ | ~22.7 | ~25.2 |
| Y³⁺ | ~22.5[3] | ~24.3[3] |
| Cu²⁺ | ~21.5 | ~22.3 |
| Zn²⁺ | ~18.8 | ~20.9 |
| Pb²⁺ | ~18.8 | ~21.2 |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Understanding Complex Stability: Thermodynamic vs. Kinetic
The overall stability of a metal complex is a function of both thermodynamic stability and kinetic inertness.
Caption: Relationship between thermodynamic stability and kinetic inertness in determining overall complex stability.
Thermodynamic stability refers to the position of the equilibrium between the free metal ion and the complex. A high thermodynamic stability constant (log K) indicates that at equilibrium, the majority of the metal ions will be in the complexed form.
Kinetic inertness , on the other hand, refers to the rate at which the complex dissociates. A kinetically inert complex will dissociate very slowly, even if it is thermodynamically unstable. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability, as it prevents the release of potentially toxic free metal ions. DOTA's macrocyclic structure pre-organizes the donor atoms for metal binding, leading to a higher activation energy for dissociation and thus greater kinetic inertness compared to the more flexible, acyclic DTPA.
Experimental Protocols for Stability Determination
Accurate determination of stability constants is crucial for comparing chelating agents. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Experimental Workflow:
Caption: A typical workflow for determining metal complex stability constants using potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare stock solutions of the ligand (DTPA or DOTA), the metal salt of interest, a standardized strong acid (e.g., HCl), and a carbonate-free standardized strong base (e.g., NaOH). A background electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength.[3]
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.[3]
-
Ligand Protonation Titration: Titrate a solution of the ligand and strong acid with the standardized base. This allows for the determination of the ligand's protonation constants.[3]
-
Metal-Ligand Titration: Titrate a solution containing the ligand, the metal salt, and strong acid with the standardized base.[4]
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Data Analysis: The titration data (pH vs. volume of base) is analyzed using specialized software. The software fits the data to a model that includes the concentrations of all species in solution (free ligand, protonated ligand, free metal, hydrolyzed metal, and the metal-ligand complex) to calculate the stability constants.
Luminescence Spectroscopy
For lanthanide ions like Europium (Eu³⁺), luminescence spectroscopy offers a sensitive method for studying complexation.[5][6] The luminescence properties of Eu³⁺ (emission spectrum and lifetime) change upon coordination to a ligand.
Detailed Methodology:
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of Eu³⁺ and varying concentrations of the ligand (DTPA or DOTA) in a suitable buffer to maintain a constant pH.
-
Luminescence Measurements:
-
Excitation: Excite the Eu³⁺ ion at a wavelength where the free ion and the complex have different absorption characteristics.
-
Emission: Record the emission spectrum of Eu³⁺, typically monitoring the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm. The intensity of this transition is highly sensitive to the coordination environment.
-
Lifetime Measurement: Measure the luminescence decay lifetime of the excited state of Eu³⁺. The number of water molecules coordinated to the metal ion can be estimated from the decay rate, which provides information about the degree of complexation.
-
-
Data Analysis: By analyzing the changes in emission intensity and/or lifetime as a function of ligand concentration, the stability constant of the Eu³⁺-ligand complex can be determined. Competition experiments, where a ligand of unknown stability competes with a ligand of known stability for Eu³⁺, can also be performed.[5]
Radiolabeling Competition Assay
This assay is particularly useful for assessing the kinetic stability of radiometal complexes. It involves challenging a pre-formed radiolabeled complex with a competing chelator or metal ion.
Detailed Methodology:
-
Radiolabeling: Prepare the radiolabeled complex (e.g., ⁶⁴Cu-DOTA or ⁶⁴Cu-DTPA) under optimized conditions (pH, temperature, time).
-
Purification: Purify the radiolabeled complex to remove any free radiometal.
-
Competition Challenge: Incubate the purified radiolabeled complex in a solution containing a large excess of a competing chelator (e.g., DTPA or EDTA) or a competing metal ion (e.g., Zn²⁺) at physiological temperature (37 °C).
-
Time-Course Analysis: At various time points, take aliquots of the reaction mixture and analyze the speciation of the radionuclide. This can be done using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or size-exclusion chromatography.
-
Quantification: Quantify the percentage of the radionuclide that has transchelated to the competing chelator or been displaced by the competing metal ion.
-
Data Analysis: Plot the percentage of intact radiolabeled complex over time to determine the dissociation rate and assess the kinetic inertness of the complex.
Conclusion
Both DTPA and DOTA are powerful chelating agents with distinct advantages and disadvantages. While DTPA offers the benefit of rapid complexation under milder conditions, DOTA generally forms thermodynamically more stable and, crucially, kinetically more inert complexes, particularly with lanthanide ions. This superior kinetic inertness makes DOTA and its derivatives the preferred choice for many in vivo applications where the prevention of metal release is critical. The choice between DTPA and DOTA should be made based on a thorough evaluation of the specific requirements of the application, including the metal ion of interest, the required stability, and the radiolabeling conditions. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. researchgate.net [researchgate.net]
- 5. Testing lanthanide(iii) complex stability using Eu(iii) luminescence – documenting complex formation and stability in any media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
In-Vitro Stability of Radiolabeled DTPA Conjugates: A Comparative Guide
The stability of radiolabeled chelator-biomolecule conjugates is a critical determinant of their efficacy and safety as radiopharmaceuticals. Diethylenetriaminepentaacetic acid (DTPA) is a widely utilized chelator for labeling biomolecules with various metallic radionuclides. This guide provides a comparative overview of the in-vitro stability of different radiolabeled DTPA conjugates, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in this field.
Comparative Stability of Radiolabeled Conjugates
The in-vitro stability of radiolabeled DTPA conjugates is influenced by several factors, including the radionuclide, the nature of the conjugated biomolecule, and the specific derivative of DTPA used. While DTPA is a versatile chelator, its stability can vary, particularly when compared to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Generally, DOTA conjugates exhibit higher kinetic inertness and in-vitro stability compared to their DTPA counterparts, especially for therapeutic radionuclides like ⁹⁰Y.[1] For instance, one study found that while none of the tested DTPA-derivative chelates could match the stability of DOTA in retaining radioyttrium, significant differences were observed among the DTPA derivatives themselves.[1]
The choice of radionuclide also plays a crucial role in the stability of DTPA conjugates. Studies have investigated the stability of DTPA-coupled antibodies with various radionuclides, including ¹¹¹In, ⁹⁹mTc, ⁹⁰Y, and ¹⁵³Gd.[2] While ¹¹¹In-DTPA conjugates can exhibit some dissociation in serum, with exchange rates to transferrin of about 9% per day, ⁹⁹mTc on DTPA-coupled antibodies shows more pronounced instability.[2] Both ⁹⁰Y and ¹⁵³Gd dissociate from DTPA-antibodies at rates comparable to that of ¹¹¹In.[2]
Modifications to the DTPA chelator itself can enhance stability. For example, a DTPA-dGlu conjugate demonstrated significantly slower transchelation of ¹¹¹In and ⁹⁰Y to serum proteins compared to a conventional monofunctional DTPA-Leu analog.[3] The half-life for transchelation of ¹¹¹In in human serum at 37°C was 239 hours for the DTPA-dGlu conjugate versus 91 hours for the DTPA-Leu conjugate.[3] Similarly, for ⁹⁰Y, the transchelation half-life was 130 hours for the DTPA-dGlu conjugate compared to 53 hours for the DTPA-Leu analog.[3]
The following table summarizes quantitative data on the in-vitro stability of various radiolabeled DTPA and other chelator conjugates from different studies.
| Radiopharmaceutical | Radionuclide | Chelator | Biomolecule | Incubation Medium | Incubation Time | % Intact Conjugate / Stability Metric | Reference |
| ¹¹¹In-DTPA-Antibody | ¹¹¹In | DTPA | Antibody | Human Serum | 1 day | ~91% (based on 9%/day exchange rate to transferrin) | [2] |
| ⁹⁹mTc-DTPA-Antibody | ⁹⁹mTc | DTPA | Antibody | Human Serum | - | Shows instability | [2] |
| ⁹⁰Y-DTPA-Antibody | ⁹⁰Y | DTPA | Antibody | Human Serum | - | Dissociation rate comparable to ¹¹¹In | [2] |
| ¹⁵³Gd-DTPA-Antibody | ¹⁵³Gd | DTPA | Antibody | Human Serum | - | Dissociation rate comparable to ¹¹¹In | [2] |
| ⁸⁸Y-CHX-A''-DTPA | ⁸⁸Y | CHX-A''-DTPA | - | Serum | 17 days | Dissociation rate constant: 2.54 x 10⁻³ day⁻¹ | [1] |
| ⁸⁸Y-1B4M-DTPA | ⁸⁸Y | 1B4M-DTPA | - | Serum | 17 days | Dissociation rate constant: 3.97 x 10⁻³ day⁻¹ | [1] |
| ⁸⁸Y-CHX-B-DTPA | ⁸⁸Y | CHX-B-DTPA | - | Serum | 17 days | Dissociation rate constant: 1.46 x 10⁻² day⁻¹ | [1] |
| ⁸⁸Y-DOTA | ⁸⁸Y | DOTA | - | Serum | 17 days | No significant release of activity | [1] |
| ¹¹¹In-DTPA-dGlu-minigastrin | ¹¹¹In | DTPA-dGlu | Minigastrin | Human Serum | - | Transchelation t₁/₂: 239 hours | [3] |
| ¹¹¹In-DTPA-Leu-minigastrin | ¹¹¹In | DTPA-Leu | Minigastrin | Human Serum | - | Transchelation t₁/₂: 91 hours | [3] |
| ⁹⁰Y-DTPA-dGlu-minigastrin | ⁹⁰Y | DTPA-dGlu | Minigastrin | Human Serum | - | Transchelation t₁/₂: 130 hours | [3] |
| ⁹⁰Y-DTPA-Leu-minigastrin | ⁹⁰Y | DTPA-Leu | Minigastrin | Human Serum | - | Transchelation t₁/₂: 53 hours | [3] |
| ¹¹¹In-benzyl-EDTA-antibody | ¹¹¹In | benzyl-EDTA | Antibody | Serum | - | More stable than ¹¹¹In-DTPA-antibody | [4] |
| ⁵⁷Co-DTPA-antibody | ⁵⁷Co | DTPA | Antibody | Serum | - | Less stable than ¹¹¹In-DTPA-antibody | [4] |
| ⁶⁷Cu-DTPA-antibody | ⁶⁷Cu | DTPA | Antibody | Serum | - | Less stable than ¹¹¹In-DTPA-antibody | [4] |
| ¹¹¹In-octapa | ¹¹¹In | H₄octapa | - | Mouse Serum | 24 hours | Better stability compared to DOTA and DTPA | [5] |
Experimental Protocols
A standardized protocol for assessing the in-vitro stability of radiolabeled DTPA conjugates, particularly in serum, is crucial for obtaining reliable and comparable data. The following is a generalized methodology compiled from various sources.
I. Radiolabeling of the DTPA Conjugate
-
Preparation of Reagents:
-
Dissolve the DTPA-conjugated biomolecule in a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5-7.0).
-
Prepare the radionuclide solution in an appropriate buffer.
-
-
Radiolabeling Reaction:
-
Add the radionuclide to the DTPA-conjugate solution. The molar ratio of chelator to radionuclide should be optimized.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Purification of the Radiolabeled Conjugate:
-
Remove unbound radionuclide using a suitable purification method, such as size-exclusion chromatography (e.g., PD-10 column), solid-phase extraction (e.g., C18 Sep-Pak cartridge), or dialysis.
-
-
Quality Control:
-
Determine the radiochemical purity of the purified product using analytical techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).
-
II. In-Vitro Serum Stability Assay
-
Serum Preparation:
-
Obtain fresh human or animal serum. If using frozen serum, thaw it at 37°C immediately before use.
-
-
Incubation:
-
Add a known amount of the purified radiolabeled DTPA conjugate to a pre-warmed aliquot of serum (typically at a 1:10 or 1:20 volume ratio of conjugate to serum).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the serum mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing (Protein Precipitation):
-
To separate the intact radiolabeled conjugate from any dissociated radionuclide that may have bound to serum proteins, precipitate the proteins. A common method is to add an equal volume of cold acetonitrile to the serum aliquot, vortex, and centrifuge to pellet the proteins.
-
-
Analysis:
-
Analyze the supernatant (containing the intact conjugate and any small molecule degradation products) and the pellet (containing protein-bound radionuclide) using radio-HPLC or radio-TLC.
-
Quantify the percentage of radioactivity corresponding to the intact radiolabeled conjugate at each time point.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical in-vitro stability assay for a radiolabeled DTPA conjugate.
Caption: Workflow of an in-vitro stability assay for radiolabeled DTPA conjugates.
Conclusion
The in-vitro stability of radiolabeled DTPA conjugates is a multifaceted parameter that requires careful consideration during the development of new radiopharmaceuticals. While DTPA remains a valuable chelator, its stability profile, particularly in comparison to macrocyclic alternatives like DOTA, necessitates thorough evaluation. The choice of radionuclide and modifications to the DTPA structure can significantly impact stability. The standardized experimental protocol and workflow presented in this guide provide a framework for conducting robust and comparable in-vitro stability assays, which are essential for the preclinical assessment of novel radiolabeled DTPA conjugates.
References
- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label stability in serum of four radionuclides on DTPA-coupled antibodies--an evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
A Head-to-Head Comparison of Bifunctional Chelators for Targeted Radionuclide Delivery
Bifunctional chelators (BFCs) are cornerstone molecules in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] These molecules act as a stable bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a metallic radionuclide.[1] The choice of BFC is critical as it profoundly impacts the stability, biodistribution, and overall effectiveness of the final radiopharmaceutical agent.[1] This guide provides an objective comparison of commonly used bifunctional chelators for different radiometals, supported by experimental data and detailed protocols.
The fundamental role of a bifunctional chelator is to form a highly stable complex with a radiometal, preventing its premature release in the body, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[1] A BFC consists of two main parts: a chelating unit that strongly binds the radiometal and a reactive functional group that allows for conjugation to a biomolecule.[1][2]
Comparison of Chelators for Gallium-68 (⁶⁸Ga)
Gallium-68 is a widely used positron-emitting radionuclide for PET imaging. The choice of chelator for ⁶⁸Ga is crucial for achieving high radiolabeling efficiency and in vivo stability. The most common chelators for ⁶⁸Ga are DOTA, NOTA, and HBED-CC.[3][4][5]
| Chelator | Radiolabeling Conditions | Key Advantages | Key Disadvantages |
| DOTA | Requires heating (80-100°C) for 10-15 minutes at pH 3.5-4.5.[1][5] | Versatile for theranostics (can also chelate ¹⁷⁷Lu, ⁹⁰Y).[3] Lower kidney retention compared to NOTA conjugates.[3] | Requires heating, which may not be suitable for heat-sensitive biomolecules.[5] |
| NOTA | Rapid labeling at room temperature within 5 minutes.[3] | "Gold standard" for Ga³⁺ chelation due to high stability and rapid, mild labeling conditions.[3] | Higher kidney uptake compared to DOTA conjugates.[3] |
| HBED-CC | Can be labeled at room temperature, though heating is often used in routine production.[6] | Favorable radiolabeling kinetics.[5] | Can form multiple geometric isomers.[5] May show higher uptake in normal tissues compared to NOTA conjugates.[4] |
Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68 [1]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 N HCl for elution
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)
-
Heating block
-
Sterile water for injection (SWFI)
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer. Add the ⁶⁸GaCl₃ eluate to the vial.
-
Radiolabeling: Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.
-
Quality Control: After incubation, determine the radiochemical purity using methods like radio-TLC or radio-HPLC.
-
Final Formulation: Once the desired purity is confirmed, the product can be formulated for injection by adding SWFI to achieve the desired concentration.
Comparison of Chelators for Zirconium-89 (⁸⁹Zr)
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it ideal for immuno-PET imaging with monoclonal antibodies, which have slow pharmacokinetics.[7][8] The standard chelator for ⁸⁹Zr has been Desferrioxamine (DFO), but its suboptimal in vivo stability has led to the development of improved alternatives like DFO* and the use of DOTA.[2][8][9]
| Chelator | Radiolabeling Conditions | In Vitro Stability | In Vivo Performance |
| DFO | Room temperature labeling.[10][11] | Low kinetic inertness, shows significant transchelation to EDTA.[9][11] | Prone to in vivo dissociation, leading to high uptake of free ⁸⁹Zr in the bones.[2][9] |
| DFO * | Room temperature labeling.[11] | Superior stability compared to DFO in various conditions, including challenges with competing metal ions.[2][10] | Significantly lower bone uptake compared to DFO conjugates, indicating better in vivo stability.[2] |
| DOTA | Requires heating (e.g., 90°C) and specific pH adjustments, often necessitating a pre-labeling approach.[2][11] | Excellent kinetic inertness, highly stable against EDTA challenge.[11] | Shows favorable biodistribution with low bone uptake, suggesting high in vivo stability.[12] |
Experimental Protocol: Radiolabeling of a DFO-conjugated Antibody with Zirconium-89
Materials:
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
2 M Na₂CO₃
-
0.5 M HEPES buffer, pH 7.0-7.2
-
DFO-conjugated antibody in PBS
-
PD-10 desalting column
Procedure:
-
⁸⁹Zr Neutralization: Carefully add 2 M Na₂CO₃ to the ⁸⁹Zr-oxalate solution until the pH is between 7.0 and 7.2.
-
Radiolabeling: Add the neutralized ⁸⁹Zr to the DFO-conjugated antibody solution. Incubate at room temperature for 60 minutes with gentle mixing.
-
Purification: Purify the ⁸⁹Zr-DFO-antibody conjugate from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with PBS.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC).
Comparison of Chelators for Copper-64 (⁶⁴Cu)
Copper-64 is a versatile radionuclide with both positron and beta emissions, allowing for its use in both PET imaging and radiotherapy.[13] A range of macrocyclic and acyclic chelators have been evaluated for ⁶⁴Cu.
| Chelator | Radiolabeling Efficiency | Key Advantages |
| DOTA | Requires heating. | Forms stable complexes. |
| NOTA | Rapid labeling at room temperature, even under dilute conditions.[13] | Can achieve high specific activity with rapid labeling.[13] |
| DTPA derivatives | Variable, generally less efficient than macrocyclic chelators. | Established chemistry. |
| Sarcophagine (sar) | Rapid labeling at room temperature.[13] | Show significant advantages for rapid, room temperature labeling, resulting in high specific activity.[13] |
Experimental Protocol: General Radiolabeling with ⁶⁴Cu
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
0.1 M Ammonium acetate buffer, pH 5.5
-
Chelator-conjugated biomolecule
-
PD-10 desalting column
Procedure:
-
Reaction Setup: In a reaction vial, add the chelator-conjugated biomolecule and the ammonium acetate buffer.
-
Radiolabeling: Add the ⁶⁴CuCl₂ solution to the vial. Incubate at the appropriate temperature (room temperature for NOTA and sar, heating for DOTA) for 30-60 minutes.
-
Purification: Purify the radiolabeled conjugate using a PD-10 column.
-
Quality Control: Assess radiochemical purity using iTLC or radio-HPLC.
General Experimental Protocols
Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody [1]
This protocol describes a general method for conjugating an NHS-ester functionalized BFC to a monoclonal antibody.
Materials:
-
Monoclonal antibody in amine-free buffer (e.g., PBS)
-
BFC with an N-hydroxysuccinimide (NHS) ester functional group
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Buffer Exchange: If the antibody solution contains amine-containing buffers (like Tris), it must be exchanged into an amine-free buffer such as PBS.
-
Conjugation Reaction: Add a calculated molar excess of the BFC-NHS ester to the antibody solution. A 5-20 fold molar excess is a common starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column.
-
Characterization: Determine the protein concentration and the number of chelators per antibody using methods like mass spectrometry or by a radiolabeling assay.
Protocol 2: In Vitro Serum Stability Assay [1]
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled biomolecule
-
Human serum
-
Incubator at 37°C
-
Analytical method (e.g., iTLC, radio-HPLC)
Procedure:
-
Incubation: Add a small volume of the radiolabeled compound to a vial containing human serum. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquot to determine the percentage of radioactivity still attached to the biomolecule. For iTLC, the intact radiolabeled antibody typically remains at the origin, while released radiometal-chelate complexes or free radiometal may migrate with the solvent front.
Conclusion
The selection of a bifunctional chelator is a critical decision in the design of radiopharmaceuticals. For ⁶⁸Ga, NOTA and its derivatives offer the advantage of rapid, room-temperature labeling, while DOTA provides theranostic versatility. For ⁸⁹Zr-immuno-PET, newer chelators like DFO* and DOTA demonstrate superior in vivo stability compared to the traditional DFO, leading to reduced off-target radiation to the bone and improved image quality. The ongoing development of novel chelators continues to advance the field, enabling the creation of safer and more effective targeted radiopharmaceuticals for diagnosis and therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. mdpi.com [mdpi.com]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of DTPA-tetra(tBu)ester Before and After Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of diethylenetriaminepentaacetic acid-tetra(t-butyl)ester (DTPA-tetra(tBu)ester) before and after its conjugation to a biomolecule, such as an antibody. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). Understanding its properties at each stage of the conjugation process is critical for ensuring the quality, stability, and efficacy of the final product.
Physicochemical Properties of this compound
This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as tert-butyl esters. This protection strategy allows for the selective activation of the remaining carboxylic acid for conjugation to amine residues on biomolecules.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₅N₃O₁₀ | [1][2] |
| Molecular Weight | 617.77 g/mol | [1][2] |
| Appearance | Colorless to yellowish oil | [3] |
| Purity (HPLC) | ≥ 95% | [1] |
Characterization of Free this compound
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~1.4-1.5 (singlet) | ~28 |
| Diethylene (CH₂) | ~2.5-3.5 (multiplets) | ~50-60 |
| Acetate (CH₂) | ~3.0-4.0 (singlets/multiplets) | ~55-65 |
| tert-Butyl Quaternary C | Not Applicable | ~80-82 |
| Carbonyl (C=O) | Not Applicable | ~170-175 |
Note: These are estimated chemical shift ranges based on similar structures and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 618.77 |
| [M+Na]⁺ | 640.75 |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong chromophore, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or by forming a metal complex to enable UV detection.
The Conjugation and Deprotection Workflow
The process of creating a DTPA-conjugated biomolecule involves three key stages: conjugation of the protected chelator, purification of the conjugate, and deprotection of the carboxylic acid groups.
Caption: Workflow for the conjugation of this compound to a biomolecule.
Characterization of the this compound Conjugate (Protected Form)
After conjugation, it is essential to characterize the resulting product to determine the average number of chelators attached to each biomolecule, known as the drug-to-antibody ratio (DAR) in the context of ADCs.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for characterizing the conjugated biomolecule. Techniques like ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the intact conjugate. The increase in mass corresponds to the number of this compound molecules attached.
Table 3: Example Mass Increase upon Conjugation
| Number of Conjugated this compound | Mass Increase (Da) |
| 1 | ~600 |
| 2 | ~1200 |
| 3 | ~1800 |
| 4 | ~2400 |
Note: The actual mass increase will be slightly less than the molecular weight of this compound due to the loss of a water molecule during amide bond formation.
Chromatographic Techniques
Hydrophobic Interaction Chromatography (HIC) is often employed to separate species with different numbers of conjugated chelators, providing a profile of the heterogeneity of the product.
Characterization of the Deprotected DTPA Conjugate
The final step is the removal of the tert-butyl protecting groups to yield the free carboxylic acids, which are necessary for chelating a metal ion.
Deprotection and Verification
Deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The successful removal of the tert-butyl groups can be confirmed by mass spectrometry, which will show a decrease in the molecular weight of the conjugate.
Table 4: Example Mass Decrease upon Deprotection
| Number of Deprotected t-Butyl Groups | Mass Decrease (Da) |
| 4 (per DTPA) | ~224 |
| 8 (for 2 DTPA) | ~448 |
| 12 (for 3 DTPA) | ~672 |
| 16 (for 4 DTPA) | ~896 |
Functional Characterization
The functionality of the deprotected DTPA conjugate is assessed by its ability to chelate a specific metal ion. This can be evaluated by incubating the conjugate with the metal of interest and analyzing the complex formation using techniques like size-exclusion chromatography (SEC-HPLC) or by monitoring the spectroscopic properties of the metal ion upon chelation.
Experimental Protocols
General Protocol for Conjugation of this compound to an Antibody
-
Activation: Dissolve this compound and a coupling agent (e.g., N-hydroxysuccinimide, NHS) in an anhydrous organic solvent (e.g., DMF or DMSO). Add a carbodiimide (e.g., EDC) to activate the carboxylic acid.
-
Conjugation: Add the activated this compound solution to the antibody solution in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.0). The molar ratio of the activated ester to the antibody will determine the extent of conjugation.
-
Purification: Remove excess unconjugated this compound and reaction byproducts by size-exclusion chromatography or dialysis.
-
Characterization (Protected): Analyze the purified conjugate by mass spectrometry to determine the distribution of species with different numbers of attached chelators.
General Protocol for Deprotection of t-Butyl Esters
-
Acid Treatment: Treat the purified this compound-antibody conjugate with a solution of trifluoroacetic acid (TFA) in a suitable solvent. The concentration of TFA and the reaction time need to be optimized to ensure complete deprotection without degrading the antibody.
-
Purification: Remove the TFA and cleaved tert-butyl groups by size-exclusion chromatography or buffer exchange.
-
Characterization (Deprotected): Confirm the removal of the protecting groups by mass spectrometry, observing the expected decrease in molecular weight.
This guide provides a foundational understanding of the characterization of this compound and its conjugates. Researchers should adapt and optimize these general protocols for their specific biomolecules and applications, ensuring thorough characterization at each step to guarantee the quality and performance of the final product.
References
A Comparative Guide to the Biodistribution of 68Ga-DOTA and 68Ga-DTPA Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of Gallium-68 (68Ga) labeled tracers utilizing the chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). The selection of a chelator is a critical step in the development of radiopharmaceuticals, as it can significantly influence the in vivo stability, pharmacokinetics, and ultimately, the diagnostic efficacy of the tracer. This document summarizes key experimental data, details relevant methodologies, and presents visualizations to elucidate the comparative performance of these two commonly used chelating agents in the context of 68Ga-based positron emission tomography (PET) imaging.
Core Comparison: Stability and In Vivo Behavior
The fundamental difference influencing the biodistribution of 68Ga-DOTA and 68Ga-DTPA based tracers lies in the stability of the resulting complex. 68Ga-DOTA complexes are generally considered more kinetically inert and stable in vivo compared to 68Ga-DTPA complexes. This is attributed to the pre-organized cage-like structure of DOTA, which securely encapsulates the 68Ga ion. In contrast, the more flexible, open structure of DTPA can lead to a less stable complex, potentially resulting in the release of free 68Ga3+ in vivo.
A direct comparative study on 68Ga-labeled RGD peptides demonstrated that while both 68Ga-DOTA-RGD and 68Ga-DTPA-RGD could be successfully synthesized, the 68Ga-DTPA conjugate exhibited lower in vitro and in vivo stability.[1] Specifically, analysis of urine from mice injected with 68Ga-DTPA-Bn-(RGD)₂ showed a metabolite peak, indicating some degradation of the tracer in vivo, which was not observed for the 68Ga-DOTA counterpart.[1] This inherent instability of the 68Ga-DTPA complex can lead to altered biodistribution, with non-specific uptake in organs like the liver and bone, as dissociated 68Ga3+ can be sequestered by transferrin in the blood.
Biodistribution Data: 68Ga-DOTA Tracers in Humans
The biodistribution of 68Ga-DOTA tracers is most extensively documented for somatostatin receptor (SSTR)-targeting peptides, such as 68Ga-DOTA-TATE and 68Ga-DOTA-TOC, used in neuroendocrine tumor (NET) imaging. In normal human subjects, these tracers exhibit a characteristic biodistribution pattern.
High physiological uptake is consistently observed in the spleen, kidneys, adrenal glands, and pituitary gland, all of which express SSTRs.[2][3][4] The liver also shows significant uptake, primarily due to its role in peptide metabolism and clearance.[2][5][6] The primary route of excretion for these hydrophilic tracers is via the urinary system, leading to high activity in the kidneys and urinary bladder.[5][6]
Table 1: Summary of 68Ga-DOTA-TATE Biodistribution in Normal Human Organs
| Organ | Average SUVmax (± SD) | Average SUVmean (± SD) |
| Spleen | 28.27 ± 5.99 | 19.25 ± 4.36 |
| Kidneys | 19.74 ± 4.90 | 13.56 ± 3.44 |
| Adrenal Glands | 11.78 ± 4.09 | 8.84 ± 3.09 |
| Liver | 9.77 ± 2.65 | 6.54 ± 1.77 |
| Pancreas (Head) | 4.94 ± 2.05 | 2.90 ± 1.05 |
| Stomach | 5.86 ± 2.45 | 3.47 ± 1.34 |
| Thyroid Gland | 3.92 ± 1.72 | 2.52 ± 0.99 |
Data adapted from a study on 118 normal subjects.[2]
Comparative Preclinical Biodistribution: 68Ga-DOTA-RGD vs. 68Ga-DTPA-RGD
A head-to-head comparison in melanoma-bearing mice provides the most direct evidence of the influence of the chelator on biodistribution. While tumor uptake was comparable between 68Ga-DOTA-Bn-E-[c(RGDfk)]₂ and 68Ga-DTPA-Bn-E-[c(RGDfk)]₂ at 1 hour post-injection, there were notable differences in organ uptake and clearance.[1] The 68Ga-DOTA conjugate generally showed lower accumulation in non-target organs, contributing to a better tumor-to-background ratio.[1]
Table 2: Comparative Biodistribution of 68Ga-labeled RGD Peptides in Melanoma-Bearing Mice (1 hour post-injection)
| Organ | 68Ga-DOTA-Bn-(RGD)₂ (%ID/g ± SD) | 68Ga-DTPA-Bn-(RGD)₂ (%ID/g ± SD) |
| Blood | 0.44 ± 0.12 | 0.52 ± 0.15 |
| Heart | 0.35 ± 0.09 | 0.41 ± 0.11 |
| Lungs | 0.81 ± 0.21 | 0.95 ± 0.28 |
| Liver | 0.88 ± 0.25 | 1.05 ± 0.32 |
| Spleen | 0.29 ± 0.08 | 0.33 ± 0.09 |
| Kidneys | 2.85 ± 0.75 | 3.21 ± 0.95 |
| Tumor | 3.08 ± 1.10 | 3.36 ± 0.49 |
%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study in C57BL/6 mice.[1]
Experimental Protocols
Human Study: 68Ga-DOTA-TATE PET/CT
-
Radiopharmaceutical Preparation: 68Ga was eluted from a 68Ge/68Ga generator. The eluate was purified and reacted with a DOTA-TATE precursor in a buffer solution (e.g., HEPES) at an elevated temperature (e.g., 100°C) for several minutes. The final product was purified using a C-18 cartridge, and radiochemical purity was assessed by high-performance liquid chromatography (HPLC).[2]
-
Patient Protocol: Patients were typically injected intravenously with a specific activity of the 68Ga-DOTA-TATE tracer. PET/CT imaging was performed at a set time point post-injection, commonly around 60 minutes. A low-dose CT scan was acquired for attenuation correction and anatomical localization.[2][5]
-
Data Analysis: Regions of interest (ROIs) were drawn on the PET images over various organs to determine the tracer uptake, which was quantified as Standardized Uptake Values (SUV), typically SUVmax and SUVmean.[2]
Preclinical Study: Comparative Biodistribution in Mice
-
Radiolabeling: 68Ga was obtained from a 68Ge/68Ga generator. The respective peptide conjugates (DOTA-RGD and DTPA-RGD) were radiolabeled with 68Ga. Labeling of the DOTA conjugate was performed at a high temperature, while the DTPA conjugate was also labeled at an elevated temperature.[1] Radiochemical purity was confirmed by radio-TLC or HPLC.
-
Animal Model: Tumor-bearing mice (e.g., C57BL/6 mice with melanoma tumors) were used.[1]
-
Biodistribution Study: A known activity of the respective radiotracer was injected intravenously into cohorts of mice. At predefined time points (e.g., 30 and 60 minutes post-injection), the animals were euthanized. Organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Visualizations
Caption: General workflow for a biodistribution study using 68Ga-labeled tracers.
Caption: Key comparative properties of 68Ga-DOTA and 68Ga-DTPA complexes.
Conclusion
The choice between DOTA and DTPA as a chelator for 68Ga has significant implications for the resulting tracer's biodistribution. Experimental data strongly supports that 68Ga-DOTA complexes offer superior in vivo stability, leading to a more predictable biodistribution profile characterized by high uptake in target tissues (if applicable) and primary clearance through the renal system. While 68Ga-DTPA can be used for radiolabeling, its lower stability may result in increased non-specific uptake in organs such as the liver and bone, potentially compromising image quality and diagnostic accuracy. For the development of robust and reliable 68Ga-based radiopharmaceuticals, DOTA and its derivatives are generally the preferred choice due to their favorable stability and pharmacokinetic properties.
References
- 1. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological bio-distribution of 68Ga-DOTA-TATE in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Proper Disposal of DTPA-tetra(tBu)ester: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of DTPA-tetra(tBu)ester, a bifunctional chelator used in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using. While an SDS for this compound was not found in the immediate search, the SDS for the parent compound, DTPA (Diethylenetriaminepentaacetic acid), indicates potential health hazards, including reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2] Therefore, caution is warranted.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
-
Spill Management: In the event of a spill, avoid generating dust.[2] Use an absorbent material to contain the spill, collect it into a designated waste container, and clean the area thoroughly.
Personal Protective Equipment and Waste Container Specifications
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) tested according to EN 374.[2] | To protect hands from chemical exposure. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Solid Waste Container | Labeled, sealed container (e.g., plastic or glass jar with a screw cap). Label must include "Hazardous Waste" and the chemical name. | To safely store solid waste for disposal. |
| Liquid Waste Container | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene bottle). Label must include "Hazardous Waste" and the chemical name and approximate concentrations of components. | To safely store liquid waste for disposal. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical. Do not dispose of this chemical down the drain or in regular trash.[3][4]
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, properly labeled hazardous waste container.
-
Container Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Institutional Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Liquid this compound Waste:
-
Collection: Collect all liquid waste containing this compound, including reaction mixtures and rinsing solutions, in a designated, properly labeled hazardous waste container.
-
Container Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent composition.
-
Avoid Mixing: Do not mix incompatible waste streams.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, preferably in secondary containment to prevent spills.
-
Institutional Pickup: Arrange for disposal through your institution's EHS department.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound. Collect this rinse as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is a general guideline. Researchers must consult their institution's specific waste disposal protocols and their Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
References
Navigating the Safe Handling of DTPA-tetra(tBu)ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with DTPA-tetra(tBu)ester, a bifunctional chelator used in bioconjugation and radiopharmaceutical development, ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its parent compound, Diethylenetriaminepentaacetic acid (DTPA), and general laboratory safety principles is recommended. DTPA is known to cause serious eye irritation and may be harmful if inhaled. Therefore, the following PPE and engineering controls are mandatory when handling this compound:
-
Engineering Controls: All work with this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a potential for aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (174267-71-1) on the label match the order.
-
Store the compound in a tightly sealed container in a freezer at approximately -20°C, as recommended by suppliers.
-
The storage area should be a designated, well-ventilated, and secure location away from incompatible materials.
2. Handling and Use:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weigh and handle the solid compound in a chemical fume hood.
-
Avoid the formation of dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Accidental Release:
-
In case of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area well.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Diethylenetriamine-N,N,N”,N”-tetra-tert-butyl acetate-N'-acetic acid | Macrocyclics |
| Molecular Formula | C₃₀H₅₅N₃O₁₀ | Macrocyclics |
| Molecular Weight | 617.77 g/mol | Chematech |
| CAS Number | 174267-71-1 | Novachem |
| Appearance | Colorless to yellowish oil or off-white solid | Chematech, Generic MSDS |
| Storage Temperature | -20°C (Freeze) | Novachem, MedchemExpress |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
